GT 949
描述
Structure
3D Structure
属性
IUPAC Name |
3-[(4-cyclohexylpiperazin-1-yl)-[1-(2-phenylethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O2/c1-39-25-12-13-27-23(20-25)21-26(30(38)31-27)28(36-18-16-35(17-19-36)24-10-6-3-7-11-24)29-32-33-34-37(29)15-14-22-8-4-2-5-9-22/h2,4-5,8-9,12-13,20-21,24,28H,3,6-7,10-11,14-19H2,1H3,(H,31,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWPOIUAPXDLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C(C3=NN=NN3CCC4=CC=CC=C4)N5CCN(CC5)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the GT 949 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
GT 949 is a novel small molecule that has been investigated for its potential as a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter-2 (EAAT2). EAAT2, a crucial glutamate (B1630785) transporter in the central nervous system, is primarily responsible for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity. Dysfunction of EAAT2 has been implicated in a range of neurological disorders, making it a significant therapeutic target. This technical guide provides a comprehensive overview of this compound, including its proposed mechanism of action, available preclinical data, and the experimental protocols utilized in its evaluation. Notably, this guide also addresses the conflicting scientific findings regarding the efficacy of this compound as an EAAT2 activator, presenting the available evidence from different research groups to offer a balanced perspective for future research and development.
Introduction
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a vital role in synaptic plasticity, learning, and memory. However, excessive glutamate in the synaptic cleft can lead to overstimulation of glutamate receptors and subsequent neuronal damage, a phenomenon known as excitotoxicity.[1][2] The excitatory amino acid transporter-2 (EAAT2), also known as glutamate transporter-1 (GLT-1) in rodents, is a sodium-dependent glutamate transporter predominantly expressed on astrocytes.[3][4] It is responsible for the uptake of the majority of synaptic glutamate, thus maintaining glutamate homeostasis and protecting neurons from excitotoxic insults.[2][3]
Given its critical role, modulation of EAAT2 activity presents a promising therapeutic strategy for neurological conditions associated with glutamate dysregulation, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy.[5][6] this compound has emerged as a compound of interest in this area, with initial studies identifying it as a potent and selective positive allosteric modulator of EAAT2.[2][5][6][7]
Mechanism of Action
This compound is proposed to act as a positive allosteric modulator of EAAT2.[5][7] Unlike orthosteric agonists that bind to the active site, allosteric modulators bind to a distinct site on the transporter, inducing a conformational change that enhances its function.[5] In the case of this compound, this modulation is suggested to increase the maximal transport velocity (Vmax) of glutamate uptake without altering the substrate affinity (Km).[8][9] This enhanced clearance of synaptic glutamate is hypothesized to be the basis for its potential neuroprotective effects.
Preclinical Data
The preclinical evaluation of this compound has yielded both promising and conflicting results. This section summarizes the available quantitative data and highlights the divergent findings.
In Vitro Potency and Selectivity
Initial studies reported that this compound is a potent enhancer of EAAT2-mediated glutamate transport. However, subsequent research has failed to replicate these findings.
| Parameter | Cell Line | Reported Value | Reference |
| EC50 | EAAT2-transfected COS-7 cells | 0.26 ± 0.03 nM | [10] |
| Activity | HEK cells expressing EAAT2 | No activation observed | [11][12] |
| Selectivity | EAAT1 and EAAT3 | No effect | [10] |
Neuroprotective Effects
A key study investigated the neuroprotective properties of this compound in primary neuronal cultures subjected to excitotoxic insults.
| Experimental Model | Insult | This compound Concentration | Observed Effect | Reference |
| Bilaminar co-culture (neurons and glia) | 100 µM Glutamate (acute) | 10 nM | Significant neuroprotection | [13] |
| Mixed neuron-glia cultures | Prolonged glutamate exposure | Not specified | Neuroprotective | [13][14] |
| Mixed neuron-glia cultures | Hydrogen peroxide (oxidative stress) | Not specified | No neuroprotection | [8][13] |
It is important to note that the neuroprotective effects are contingent on the compound's ability to activate EAAT2, a point of contention in the literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Glutamate Uptake Assay (as reported in positive findings)
-
Cell Lines: COS-7 cells transiently transfected with human EAAT1, EAAT2, or EAAT3 cDNA.
-
Assay Buffer: Krebs-Ringer buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, and 10 mM glucose, pH 7.4).
-
Procedure:
-
Cells are seeded in 24-well plates.
-
After 24 hours, cells are washed and pre-incubated with varying concentrations of this compound for 10 minutes at 37°C.
-
[³H]-L-glutamate (50 nM) is added, and incubation continues for 5 minutes.
-
Uptake is terminated by washing with ice-cold buffer.
-
Cells are lysed, and intracellular radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis: Results are normalized to control (vehicle-treated) wells and expressed as a percentage of control. EC50 values are determined using non-linear regression analysis.
In Vitro Excitotoxicity Model
-
Cultures: Primary cortical neurons from rat embryos are used in either a bilaminar co-culture system with astrocytes or as mixed neuron-glia cultures.
-
Excitotoxic Insult:
-
Acute: Exposure to 100 µM L-glutamate for 20 minutes.
-
Prolonged: Continuous exposure to a lower concentration of L-glutamate.
-
Oxidative Stress: Exposure to hydrogen peroxide.
-
-
Treatment: this compound is applied to the cultures, typically after the insult.
-
Assessment of Neuroprotection:
-
Immunocytochemistry: Staining for neuronal markers such as microtubule-associated protein 2 (MAP2) to visualize neuronal morphology and survival.
-
Cell Viability Assays: Quantitative measures of cell death (e.g., LDH assay).
-
-
Data Analysis: Neuronal survival is quantified by counting MAP2-positive cells and expressed as a percentage of the control group.
Conflicting Evidence and Future Directions
A recent study published in 2024 reported an inability to replicate the EAAT2-activating effects of this compound.[11][12] Using an impedance-based whole-cell assay (xCELLigence) and radioligand uptake assays in HEK cells expressing EAAT2, the researchers observed no potentiation of glutamate transport across a wide range of this compound concentrations.[11][12] Furthermore, a thermal shift assay showed no evidence of this compound binding to or stabilizing purified EAAT2.[12]
This discrepancy in findings underscores the complexities of drug discovery and the importance of rigorous, independent validation. Possible reasons for these conflicting results could include differences in experimental systems, assay conditions, or the chemical synthesis of the compound itself.
Future research should focus on:
-
Independent Replication: Further studies from multiple independent laboratories are needed to clarify the activity of this compound on EAAT2.
-
Direct Binding Assays: Utilizing and comparing different biophysical techniques to unequivocally determine if this compound directly binds to EAAT2.
-
Structural Biology: Elucidating the co-crystal structure of EAAT2 with this compound, if binding is confirmed, to understand the molecular basis of its allosteric modulation.
-
In Vivo Studies: Should the in vitro activity be confirmed, evaluation in animal models of neurological disorders will be a critical next step.
Conclusion
This compound represents a compound with initial promise as a positive allosteric modulator of EAAT2, a transporter of significant therapeutic interest. The early preclinical data suggested potent and selective activity with neuroprotective effects in vitro. However, the failure to replicate these findings in a recent, rigorous study raises critical questions about its true mechanism of action and efficacy. This technical guide has aimed to provide a balanced and comprehensive overview of the current state of knowledge on this compound, highlighting both the initial excitement and the subsequent scientific debate. For researchers, scientists, and drug development professionals, this compound serves as an important case study in the challenges and nuances of developing novel modulators for complex membrane transporters. Further investigation is imperative to resolve the existing controversies and determine if this compound, or derivatives thereof, hold therapeutic potential for the treatment of neurological diseases.
References
- 1. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of excitatory amino acid transporter-2 (EAAT2) and glutamate in neurodegeneration: opportunities for developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic dys-regulation of astrocytic glutamate transporter EAAT2 and its implications in neurological disorders and manganese toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 6. What are EAAT2 stimulants and how do they work? [synapse.patsnap.com]
- 7. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. kurkinengroup.com [kurkinengroup.com]
- 11. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model: Full Paper PDF & Summary | Bohrium [bohrium.com]
An In-Depth Technical Guide to GT-949: A Positive Allosteric Modulator of EAAT2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excitatory Amino Acid Transporter 2 (EAAT2), also known as GLT-1, is the predominant glutamate (B1630785) transporter in the central nervous system, responsible for clearing the majority of synaptic glutamate. Dysfunction of EAAT2 is implicated in the pathophysiology of numerous neurological disorders characterized by excitotoxicity, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy. Positive allosteric modulators (PAMs) of EAAT2 offer a promising therapeutic strategy by enhancing the transporter's intrinsic activity without directly competing with the endogenous ligand. This technical guide provides a comprehensive overview of GT-949, a potent and selective EAAT2 PAM. We will delve into its mechanism of action, present key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize its proposed mechanism and the broader context of glutamate homeostasis.
Introduction to GT-949
GT-949 is a small molecule that acts as a potent and selective positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2).[1] It enhances the rate of glutamate translocation without affecting the substrate's binding affinity.[1][2] This allosteric modulation leads to an increase in the maximal transport velocity (Vmax) of glutamate uptake.[1] Studies have demonstrated the neuroprotective properties of GT-949 in in vitro models of glutamate-mediated excitotoxicity.[3][4] Its selectivity for EAAT2 over other glutamate transporters (EAAT1 and EAAT3) and other neurotransmitter transporters like DAT, SERT, and NET, makes it a valuable research tool and a potential therapeutic candidate.
Physicochemical Properties and In Vitro Pharmacology
A summary of the key physicochemical and pharmacological properties of GT-949 is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 527.66 g/mol | |
| Molecular Formula | C₃₀H₃₇N₇O₂ | |
| CAS Number | 460330-27-2 | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Quantitative In Vitro Efficacy and Potency
The following tables summarize the quantitative data on the efficacy and potency of GT-949 from various in vitro studies.
Table 1: Potency of GT-949 in Different Cell-Based Assays
| Cell Type | Assay | EC₅₀ (nM) | Reference(s) |
| COS-7 cells (transfected with hEAAT2) | [³H]-L-Glutamate Uptake | 0.26 ± 0.03 | [2] |
| Primary Astrocytes | [³H]-L-Glutamate Uptake | ~1 | [5] |
Table 2: Effect of GT-949 on Glutamate Transport Kinetics in hEAAT2-transfected COS-7 Cells
| Parameter | Vehicle Control | GT-949 | % Change | Reference(s) |
| Vmax (pmol/min/mg protein) | Specific values not provided, but GT-949 increases Vmax | Increased by ~47% | ~47% | [1] |
| Km (μM) | No significant change | No significant change | 0% | [1] |
Table 3: Selectivity of GT-949
| Transporter/Receptor | Effect | Reference(s) |
| EAAT1 | No significant effect | [2] |
| EAAT3 | No significant effect | [2] |
| DAT (Dopamine Transporter) | No significant effect | |
| SERT (Serotonin Transporter) | No significant effect | |
| NET (Norepinephrine Transporter) | No significant effect | |
| NMDA Receptors | No significant effect on NMDA-induced calcium response | [2] |
Table 4: Neuroprotective Effects of GT-949 in In Vitro Excitotoxicity Models
| Cell Culture Model | Insult | GT-949 Concentration | Outcome | Reference(s) |
| Bilaminar neuron-glia co-culture | Acute Glutamate (100 µM) | 10 nM | Increased neuronal survival to 87% of baseline | [3] |
| Mixed neuron-glia culture | Prolonged Glutamate (10 µM) | 10 nM and 100 nM | Dose-dependent increase in neuronal survival | [3] |
| Bilaminar cultures | Oxidative Stress (H₂O₂) | Not specified | No neuroprotection observed | [3][4] |
Mechanism of Action and Signaling Pathways
GT-949 binds to an allosteric site on the EAAT2 protein, which is distinct from the glutamate binding (orthosteric) site.[6] This binding event induces a conformational change in the transporter, facilitating a more rapid translocation of glutamate across the cell membrane.[6] The primary and direct effect of GT-949 is the enhancement of glutamate clearance from the extracellular space, thereby reducing the activation of glutamate receptors on neurons and mitigating excitotoxicity.[3][7]
While the direct intracellular signaling cascade initiated by the allosteric modulation of EAAT2 by GT-949 is not yet fully elucidated, the downstream consequences of reduced glutamate levels are well-established. By preventing excessive stimulation of NMDA and AMPA receptors, GT-949 helps to maintain intracellular calcium homeostasis and prevent the activation of cell death pathways.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GT-949.
Radiolabeled Glutamate Uptake Assay in Cultured Astrocytes
This protocol is adapted from methodologies described in the literature for assessing glutamate transporter activity.[8][9][10]
Objective: To quantify the effect of GT-949 on the rate of glutamate uptake into cultured astrocytes.
Materials:
-
Primary astrocyte cultures
-
[³H]-L-Glutamate (radiolabeled)
-
Unlabeled L-Glutamate
-
GT-949
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation fluid and vials
-
Scintillation counter
-
96-well plates
Procedure:
-
Cell Culture: Plate primary astrocytes in 96-well plates and culture until confluent.
-
Preparation of Solutions:
-
Prepare a stock solution of GT-949 in DMSO.
-
Prepare serial dilutions of GT-949 in KRH buffer to achieve the desired final concentrations.
-
Prepare a solution of [³H]-L-glutamate mixed with unlabeled L-glutamate in KRH buffer to the desired final concentration and specific activity.
-
-
Assay:
-
Wash the astrocyte monolayers twice with KRH buffer.
-
Pre-incubate the cells with the different concentrations of GT-949 or vehicle (DMSO) in KRH buffer for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the [³H]-L-glutamate solution to each well.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials containing scintillation fluid.
-
-
Data Analysis:
-
Measure the radioactivity in each vial using a scintillation counter.
-
Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/min/mg protein).
-
Plot the normalized uptake data against the concentration of GT-949 to determine the EC₅₀ value.
-
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol is a generalized procedure based on in vitro neuroprotection studies.[3][11][12][13]
Objective: To assess the ability of GT-949 to protect neurons from cell death induced by excessive glutamate exposure.
Materials:
-
Primary cortical neuron-glia co-cultures
-
L-Glutamate
-
GT-949
-
Cell viability assay kit (e.g., MTT, LDH release, or live/dead staining)
-
Culture medium
-
96-well plates
Procedure:
-
Cell Culture: Plate primary cortical neurons, or a co-culture of neurons and glia, in 96-well plates.
-
Induction of Excitotoxicity:
-
After the cultures have matured, expose the cells to a toxic concentration of L-glutamate (e.g., 20-100 µM) for a specified duration (e.g., 24 hours).
-
-
Treatment:
-
Co-treat the cells with different concentrations of GT-949 and L-glutamate.
-
Include control groups: vehicle-only, L-glutamate only, and GT-949 only.
-
-
Assessment of Cell Viability:
-
After the treatment period, assess cell viability using a chosen method:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release Assay: Measures lactate (B86563) dehydrogenase released from damaged cells into the medium.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).
-
-
-
Data Analysis:
-
Quantify the results from the cell viability assay according to the manufacturer's instructions.
-
Express the data as a percentage of the vehicle-treated control group.
-
Compare the viability of cells treated with L-glutamate alone to those co-treated with GT-949 to determine the neuroprotective effect.
-
Conclusion
GT-949 is a well-characterized, potent, and selective positive allosteric modulator of EAAT2. Its ability to enhance glutamate transport and provide neuroprotection in preclinical models of excitotoxicity highlights its potential as a therapeutic agent for a range of neurological disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic utility of GT-949 and other EAAT2 PAMs. Future research should focus on in vivo efficacy studies and a more detailed elucidation of the direct signaling consequences of EAAT2 allosteric modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kurkinengroup.com [kurkinengroup.com]
- 3. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 11. innoprot.com [innoprot.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of GT 949: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GT 949 is a novel small molecule that has garnered significant interest within the neuroscience community for its potent and selective modulation of excitatory amino acid transporter 2 (EAAT2), a critical protein in the regulation of glutamate (B1630785) homeostasis in the central nervous system (CNS). Dysregulation of glutamate transport is implicated in the pathophysiology of numerous neurological disorders, including amyotrophic lateral sclerosis (ALS), epilepsy, stroke, and traumatic brain injury. This technical guide provides a comprehensive overview of the biological activity of this compound, consolidating key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway and experimental workflow diagrams.
Core Biological Activity: Positive Allosteric Modulation of EAAT2
This compound is characterized as a potent and selective positive allosteric modulator (PAM) of EAAT2.[1][2][3][4] Unlike orthosteric agonists that directly bind to the glutamate binding site, this compound binds to an allosteric site on the EAAT2 protein. This binding event induces a conformational change in the transporter that enhances its function without directly competing with the endogenous ligand, glutamate.[5] The primary consequence of this modulation is an increased rate of glutamate translocation from the synaptic cleft into astrocytes.[1][2]
Quantitative Data Summary
The biological activity of this compound has been quantified in several key in vitro assays. The following table summarizes the reported potency and efficacy data.
| Parameter | Value | Cell System | Reference |
| EC50 | 0.26 nM | COS-7 cells expressing human EAAT2 | [1][3][4][6] |
| EC50 (racemic) | 1 ± 0.07 nM | Cultured Astrocytes | [5] |
| EC50 (enantiomer A) | 0.5 ± 0.04 nM | Cultured Astrocytes | [5] |
| EC50 (enantiomer B) | 15 ± 1.3 nM | Cultured Astrocytes | [5] |
| Vmax Increase | ~47% | EAAT2-transfected cells | [3][5][6] |
| Glutamate Uptake Enhancement | ~58% | Cultured Astrocytes | [1][2] |
Note: The potency of this compound has been shown to be stereospecific, with one enantiomer exhibiting significantly higher potency.[5] A study has questioned the activity of this compound under specific, difficult-to-reproduce assay conditions, suggesting further investigation may be warranted.[7]
Mechanism of Action: Signaling Pathway
This compound enhances the neuroprotective function of astrocytes by increasing the efficiency of glutamate clearance from the synapse. This action helps to prevent the overstimulation of neuronal glutamate receptors, a primary driver of excitotoxicity and subsequent neuronal cell death.
Caption: Mechanism of this compound-mediated neuroprotection.
Experimental Protocols
Glutamate Uptake Assay in EAAT2-Transfected COS-7 Cells
This assay is fundamental for determining the potency (EC50) and efficacy (Vmax) of this compound on human EAAT2.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are cultured in appropriate media and transiently transfected with a plasmid vector containing the cDNA for human EAAT2. Control cells are transfected with an empty vector.
-
Compound Incubation: Transfected cells are seeded in multi-well plates. Prior to the assay, the cells are washed with a sodium-containing buffer. Various concentrations of this compound (or vehicle control) are then added to the wells and incubated for a specified period (e.g., 10 minutes) at 37°C.
-
Glutamate Uptake: A solution containing a low concentration of radiolabeled L-[3H]glutamate (e.g., 50 nM) is added to each well, and the incubation continues for a short duration (e.g., 5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular radiolabeled glutamate.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are normalized to the protein concentration in each well. The EC50 and Vmax values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Caption: Experimental workflow for the glutamate uptake assay.
In Vitro Excitotoxicity Model
This model assesses the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures.[8]
Methodology:
-
Primary Culture Preparation: Mixed cortical neuron-glia cultures are prepared from embryonic rat brains. These cultures are maintained in vitro to allow for the development of synaptic connections.
-
Compound Pre-treatment: The cultures are pre-treated with this compound (e.g., 100 nM) or a vehicle control for a specified duration.
-
Excitotoxic Insult: Neuronal cell death is induced by exposing the cultures to a high concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 20 minutes for acute or 24 hours for prolonged insult).
-
Washout and Recovery: The glutamate-containing medium is removed, and the cells are returned to their original culture medium containing the pre-treatment compounds for a recovery period (e.g., 24 hours).
-
Assessment of Neuronal Viability: Neuronal survival is quantified using methods such as:
-
Immunocytochemistry: Staining for neuron-specific markers like microtubule-associated protein 2 (MAP2) to visualize and count surviving neurons.
-
Cell Viability Assays: Using fluorescent dyes that differentiate between live and dead cells.
-
-
Data Analysis: The number of surviving neurons in the this compound-treated group is compared to the vehicle-treated control group to determine the extent of neuroprotection.
Caption: Workflow for the in vitro excitotoxicity assay.
Selectivity Profile
This compound exhibits a high degree of selectivity for EAAT2. Studies have shown that it has no significant effect on the activity of other glutamate transporter subtypes, EAAT1 and EAAT3.[3][6] Furthermore, it does not impact the function of other neurotransmitter transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), nor does it modulate NMDA receptor activity directly.[1][2]
Conclusion
This compound is a highly potent and selective positive allosteric modulator of EAAT2. Its ability to enhance glutamate uptake by astrocytes translates into significant neuroprotective effects in preclinical models of excitotoxicity. The detailed experimental protocols and mechanistic understanding presented in this guide provide a solid foundation for further research and development of this compound and similar compounds as potential therapeutics for a range of neurological disorders characterized by glutamate-mediated neurotoxicity.
References
- 1. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 4. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
GT 949: A Technical Guide to its Neuroprotective Potential and Controversies
For Researchers, Scientists, and Drug Development Professionals
Abstract
GT 949 has emerged as a molecule of interest in the field of neuroprotection due to its reported activity as a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[1][2][3][4][5] EAAT2 is the primary transporter responsible for clearing glutamate (B1630785) from the synaptic cleft, and its dysfunction is implicated in the pathophysiology of numerous neurological disorders characterized by excitotoxicity.[4][6][7] This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to assess its neuroprotective effects. It also addresses recent conflicting findings regarding its activity, offering a balanced perspective for researchers in the field.
Core Mechanism of Action: Positive Allosteric Modulation of EAAT2
This compound is reported to enhance the function of EAAT2, a critical protein for maintaining glutamate homeostasis in the central nervous system.[6][7][8] Unlike direct agonists, this compound is a positive allosteric modulator, meaning it binds to a site on the EAAT2 protein distinct from the glutamate binding site.[1][3][4] This binding is thought to induce a conformational change in the transporter that increases the maximum rate of glutamate transport (Vmax) without altering the transporter's affinity for glutamate (Km).[2][4][8] By accelerating glutamate clearance, this compound is hypothesized to mitigate the excessive activation of glutamate receptors, a key driver of neuronal damage in excitotoxic conditions.[4][7]
Quantitative Efficacy and Selectivity
Preclinical studies have reported nanomolar potency for this compound in modulating EAAT2 activity. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Assay System | Reference |
| EC50 for EAAT2 Modulation | 0.26 nM | COS-7 cells expressing human EAAT2 | [1][2][3][5] |
| Increase in Glutamate Uptake Vmax | ~47% | EAAT2-transfected cells | [2] |
| Enhancement of Glutamate Uptake in Astrocytes | ~58% | Cultured rat astrocytes | [1][3] |
Table 1: Potency and Efficacy of this compound in In Vitro Assays
This compound has also been shown to be highly selective for EAAT2 over other glutamate transporters and monoamine transporters.
| Transporter | Effect of this compound | Reference |
| EAAT1 | No effect | [2] |
| EAAT3 | No effect | [2] |
| Dopamine Transporter (DAT) | No significant effect (IC50 > 1 µM) | [1][3] |
| Serotonin Transporter (SERT) | No significant effect (IC50 > 1 µM) | [1][3] |
| Norepinephrine Transporter (NET) | No significant effect (IC50 > 1 µM) | [1][3] |
| NMDA Receptors | No significant effect | [1][3] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
Glutamate Uptake Assay
This assay is fundamental to quantifying the effect of this compound on EAAT2 activity.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are cultured and transiently transfected with cDNA encoding for human EAAT1, EAAT2, or EAAT3.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound for 10 minutes at 37°C.
-
Glutamate Uptake: 50 nM of ³H-L-glutamate is added to the cells, and incubation continues for 5 minutes.
-
Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed.
-
Quantification: The amount of intracellular ³H-L-glutamate is quantified using a scintillation counter.
-
Data Analysis: Dose-response curves are generated to determine the EC50 value. For kinetic studies, the assay is performed with varying concentrations of glutamate to determine Vmax and Km.
In Vitro Excitotoxicity Model
This model assesses the neuroprotective effects of this compound in a disease-relevant context.
Methodology:
-
Primary Neuronal Culture: Primary cortical neurons are cultured from embryonic rats, either as a mixed neuron-glia culture or a bilaminar co-culture of neurons and glia.
-
Excitotoxic Insult: Neuronal cultures are subjected to excitotoxicity by exposure to glutamate (e.g., 10-100 µM).
-
This compound Treatment: this compound (e.g., 10 nM) is added to the cultures before or during the glutamate insult.
-
Assessment of Neuronal Survival: After the insult, neuronal survival is assessed using methods such as immunocytochemistry for neuronal markers (e.g., MAP2) and cell viability assays.
-
Data Analysis: The percentage of surviving neurons in this compound-treated cultures is compared to that in vehicle-treated cultures.
Neuroprotective Effects in Excitotoxicity Models
Contradictory Findings and Reproducibility
Despite the promising initial findings, a 2024 study has raised questions about the reproducibility of this compound's activity.[3] This research, employing an impedance-based whole-cell assay and radioligand uptake assays, failed to observe the activation of EAAT2 by this compound.[3] The authors of this study suggest that the effects of this compound may be highly dependent on specific and potentially difficult-to-reproduce experimental conditions.[3] These findings highlight the need for further investigation to delineate the precise conditions under which this compound modulates EAAT2 and to confirm its neuroprotective potential. Researchers and drug development professionals should consider these conflicting reports when evaluating the therapeutic promise of this compound and designing future studies.
Conclusion and Future Directions
This compound represents a novel chemical entity with a compelling, albeit debated, mechanism of action for neuroprotection. The initial preclinical data point to its potential as a potent and selective EAAT2 positive allosteric modulator. However, the recent emergence of contradictory findings underscores the importance of rigorous and independent validation in preclinical drug development.
For researchers, a critical next step is to systematically investigate the experimental parameters that influence the activity of this compound. This includes exploring different cell systems, assay formats, and potential off-target effects. For drug development professionals, the conflicting data introduces a note of caution. While the therapeutic rationale for targeting EAAT2 remains strong, the translation of this compound or similar molecules will require a clear and reproducible demonstration of their in vitro and in vivo efficacy. Further studies are warranted to resolve the existing discrepancies and to fully understand the therapeutic potential of this class of compounds.
References
- 1. scribd.com [scribd.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Novel Allosteric Modulators of Glutamate Transporter EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kurkinengroup.com [kurkinengroup.com]
- 9. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model: Full Paper PDF & Summary | Bohrium [bohrium.com]
GT 949 and the Glutamate Transporter EAAT2: A Technical Overview of a Potent Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of GT 949, a novel small molecule identified as a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). EAAT2 is the primary transporter responsible for clearing glutamate (B1630785) from the synaptic cleft in the central nervous system, playing a crucial role in preventing excitotoxicity, a process implicated in numerous neurological disorders.[1][2][3] This document synthesizes the available preclinical data on this compound, detailing its mechanism of action, quantitative pharmacological properties, and the experimental protocols used for its characterization. It also addresses recent conflicting findings regarding its activity.
Core Interaction: Positive Allosteric Modulation of EAAT2
This compound is proposed to act as a noncompetitive positive allosteric modulator of EAAT2.[1] This means it binds to a site on the transporter distinct from the glutamate binding site and enhances the transporter's maximum rate of glutamate uptake (Vmax) without significantly affecting its affinity for glutamate (Km).[1][3] This mechanism offers a potential therapeutic advantage by augmenting the natural glutamate clearance process, particularly under conditions of excessive synaptic glutamate release. The compound has demonstrated high selectivity for EAAT2 over other glutamate transporter subtypes (EAAT1 and EAAT3) and other monoamine transporters.[1][4]
Quantitative Pharmacology of this compound
The following tables summarize the key in vitro pharmacological data for this compound and its enantiomers from initial studies. These studies highlight its nanomolar potency and significant efficacy in enhancing glutamate transport.
Table 1: Potency (EC50) of this compound and its Enantiomers on EAAT2-mediated Glutamate Uptake
| Compound | Cell Type | EC50 (nM) |
| This compound (racemic) | COS-7 cells | 0.26 ± 0.03[1][4] |
| This compound (racemic) | Cultured Astrocytes | 1 ± 0.07[1] |
| GT 949A (enantiomer A) | Cultured Astrocytes | 0.5 ± 0.04[1] |
| GT 949B (enantiomer B) | Cultured Astrocytes | 15 ± 1.3[1] |
Table 2: Efficacy of this compound in Enhancing EAAT2-mediated Glutamate Uptake
| Compound | Cell Type | Efficacy (% increase in Vmax or uptake) |
| This compound | EAAT2-transfected cells | ~47% increase in Vmax[1][4] |
| This compound (racemic) | Cultured Astrocytes | ~58% increase in uptake[1][5][6] |
| GT 949A (enantiomer A) | Cultured Astrocytes | 81% increase in uptake[1] |
| GT 949B (enantiomer B) | Cultured Astrocytes | ~50% increase in uptake[1] |
Proposed Mechanism of Action and Signaling Pathway
This compound is thought to interact with residues at the interface of the trimerization and transport domains of EAAT2.[1] This allosteric binding is proposed to facilitate a conformational change in the transporter that enhances the rate of the glutamate translocation cycle, thereby increasing the efficiency of glutamate clearance from the synapse. This enhanced clearance is hypothesized to reduce the activation of postsynaptic glutamate receptors, particularly NMDA receptors, mitigating excitotoxic neuronal damage.[2]
Caption: Proposed mechanism of this compound as a positive allosteric modulator of EAAT2.
Neuroprotective Effects in Excitotoxicity Models
In vitro studies using primary culture models of glutamate-induced excitotoxicity have demonstrated the neuroprotective potential of this compound.[2][3] Treatment with this compound was shown to mitigate neuronal cell death and preserve neuronal morphology in the presence of toxic glutamate concentrations.[2] These effects are consistent with its proposed mechanism of enhancing glutamate clearance. However, this compound did not show neuroprotection in a model of oxidative stress, suggesting its protective effects are specific to glutamate-mediated toxicity.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the initial characterization of this compound.
Glutamate Uptake Assay in Transfected COS-7 Cells
This assay was used to determine the potency and selectivity of this compound on specific glutamate transporter subtypes.
Caption: Workflow for the radiolabeled glutamate uptake assay in transfected cells.
-
Cell Culture and Transfection: COS-7 cells are cultured and transiently transfected with plasmids encoding for human EAAT1, EAAT2, or EAAT3.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Glutamate Uptake: The assay is initiated by adding a solution containing [3H]-L-glutamate.
-
Termination and Measurement: After a specific incubation time, uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify the amount of glutamate taken up by the transporters.
In Vitro Excitotoxicity and Neuroprotection Assay
This protocol assesses the ability of this compound to protect neurons from glutamate-induced cell death.
-
Primary Neuronal Culture: Primary cortical neurons are cultured, often in a co-culture system with glial cells to create a more physiologically relevant environment.
-
Excitotoxic Insult: Neuronal cultures are exposed to a high concentration of L-glutamate to induce excitotoxicity.
-
Treatment: this compound is co-administered with the glutamate insult. A negative control (inactive analog like GT996) and a positive control (NMDA receptor antagonist like AP-V) are typically included.[2]
-
Assessment of Neuronal Viability: After a 24-hour incubation period, neuronal survival is assessed.[2] This is often done by immunostaining for neuron-specific markers like MAP-2 and manually counting surviving neurons or by quantifying the marker's expression levels.[2]
Conflicting Findings and Future Directions
Despite the promising initial data, a recent study published in 2024 reported an inability to replicate the EAAT2-activating effects of this compound.[7][8] Using an impedance-based whole-cell assay and radioligand uptake assays in HEK cells expressing EAAT2, this independent research group found no evidence of EAAT2 activation by this compound across a broad range of concentrations.[7][8] Furthermore, a thermal shift assay showed no evidence of this compound binding to or stabilizing purified EAAT2.[7]
Caption: Logical relationship of the conflicting findings on this compound's activity.
This discrepancy highlights the critical importance of methodological variables in pharmacological studies. The differences in cell lines (COS-7 and primary astrocytes vs. HEK), assay techniques (direct uptake vs. impedance), and potentially subtle variations in experimental conditions could underlie the conflicting results.[7][8]
Conclusion
This compound was initially characterized as a highly potent and selective positive allosteric modulator of EAAT2, with promising neuroprotective effects in preclinical models of excitotoxicity. Its novel, non-competitive mechanism of action represents an attractive strategy for the treatment of neurological disorders associated with glutamate dysregulation. However, the recent failure to replicate these findings by an independent laboratory underscores the need for further rigorous investigation. Future studies should aim to resolve these conflicting data by systematically evaluating the influence of different cellular contexts and assay methodologies on the activity of this compound. A deeper understanding of the specific conditions under which this compound modulates EAAT2 is essential to determine its true potential as a therapeutic agent.
References
- 1. kurkinengroup.com [kurkinengroup.com]
- 2. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 7. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
GT-949: A Novel Covalent Inhibitor of Leucine-Rich Repeat Kinase 3 (LRRK3) for the Treatment of Non-Small Cell Lung Cancer
Audience: Researchers, scientists, and drug development professionals.
Abstract: Leucine-Rich Repeat Kinase 3 (LRRK3) has been identified as a novel, druggable kinase target overexpressed in a significant subset of non-small cell lung cancers (NSCLC). Its constitutive activation is correlated with tumor proliferation and metastasis. This document details the discovery and synthesis of GT-949, a potent, selective, and orally bioavailable covalent inhibitor of LRRK3. We present the lead optimization strategy, key structure-activity relationships (SAR), detailed synthetic protocols, and a comprehensive preclinical characterization, including in vitro potency, cellular target engagement, and in vivo efficacy in xenograft models. The data herein establish GT-949 as a promising preclinical candidate for further development.
Discovery and Lead Optimization
The discovery of GT-949 began with a high-throughput screening campaign to identify binders of the LRRK3 ATP-binding pocket. An initial hit, compound GT-940 , demonstrated modest inhibitory activity. A subsequent lead optimization program was initiated to improve potency, selectivity, and drug-like properties, culminating in the identification of GT-949.
The optimization strategy focused on modifying three key regions of the GT-940 scaffold: the hinge-binding moiety, the solvent-front region, and the covalent warhead. This systematic approach, outlined below, led to a >1000-fold improvement in potency from the initial hit to the clinical candidate.
A Comprehensive Technical Guide to GT 949 (CAS No. 460330-27-2): An EAAT2 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
GT 949, with the Chemical Abstracts Service (CAS) number 460330-27-2, is a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[1][2][3][4][5] EAAT2 is the primary transporter responsible for the clearance of the neurotransmitter glutamate (B1630785) from the synaptic cleft, playing a critical role in preventing excitotoxicity, a process implicated in numerous neurological disorders.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols from foundational studies, and a discussion of its potential therapeutic applications and recent contradictory findings.
Introduction
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS). Its precise regulation is vital for normal synaptic transmission, plasticity, and overall brain function. The concentration of extracellular glutamate is tightly controlled by a family of excitatory amino acid transporters (EAATs). Among these, EAAT2 (also known as GLT-1 in rodents) is predominantly expressed on astrocytes and is responsible for the majority of glutamate uptake in the brain.[2][3] Dysfunction of EAAT2 has been linked to a variety of neurological conditions, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, epilepsy, and ischemic brain injury. Consequently, enhancing EAAT2 activity presents a promising therapeutic strategy for these disorders.
This compound has emerged from virtual screening efforts as a novel small molecule that potentiates the function of EAAT2.[4][6] It acts as a positive allosteric modulator, meaning it binds to a site on the transporter distinct from the glutamate binding site to enhance the transporter's activity.[4][7]
Chemical and Physical Properties
A summary of the chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 460330-27-2 | [1][2][3][5][6][7][8] |
| Molecular Formula | C₃₀H₃₇N₇O₂ | [1][2][6][7][8] |
| Molecular Weight | 527.66 g/mol | [1][2][6][8] |
| Formal Name | 3-[(4-cyclohexyl-1-piperazinyl)[1-(2-phenylethyl)-1H-tetrazol-5-yl]methyl]-6-methoxy-2(1H)-quinolinone | [7][8] |
| Appearance | Solid, Off-white to light yellow/white to beige powder | [1][8] |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL or 100 mM) | [1][2][7] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [1] |
Mechanism of Action
This compound is a potent and selective positive allosteric modulator of EAAT2.[1][2][3][4][5] It enhances the rate of glutamate transport without affecting the transporter's affinity for glutamate (Km).[4][9] This non-competitive mechanism of action suggests that this compound binds to an allosteric site on the EAAT2 protein, inducing a conformational change that facilitates the glutamate translocation cycle.[4][6][7] Mutagenesis studies suggest that this compound interacts with residues at the interface between the trimerization and transport domains of EAAT2.[4][6]
The signaling pathway modulated by this compound is central to glutamate homeostasis at the synapse. By enhancing EAAT2-mediated glutamate uptake into astrocytes, this compound reduces the extracellular glutamate concentration, thereby mitigating overstimulation of postsynaptic glutamate receptors and preventing excitotoxic neuronal damage.
Quantitative Data
The following tables summarize the key in vitro efficacy and selectivity data for this compound from foundational studies.
Table 2: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| EC₅₀ (Glutamate Uptake) | COS-7 cells expressing EAAT2 | 0.26 ± 0.03 nM | [1][4][9] |
| Cultured astrocytes | 1 ± 0.07 nM (racemic) | [9] | |
| Vmax Increase | EAAT2-transfected cells | ~47% | [1][4][9] |
| Glutamate Uptake Enhancement | Cultured astrocytes | ~58% | [2][3] |
Table 3: Selectivity Profile of this compound
| Transporter/Receptor | Activity | Reference |
| EAAT1 | No effect | [1][4][9] |
| EAAT3 | No effect | [1][4][9] |
| Dopamine Transporter (DAT) | No significant effect (IC₅₀ > 1 µM) | [2][7] |
| Serotonin Transporter (SERT) | No significant effect (IC₅₀ > 1 µM) | [2][7] |
| Norepinephrine Transporter (NET) | No significant effect (IC₅₀ > 1 µM) | [2][7] |
| NMDA Receptors | No significant effect | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.
In Vitro Glutamate Uptake Assay in Transfected COS-7 Cells
This protocol is adapted from Kortagere et al., 2018.[4][10]
-
Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.
-
Cells are transiently transfected with plasmids encoding human EAAT1, EAAT2, or EAAT3 using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Glutamate Uptake Assay:
-
24-48 hours post-transfection, cells are seeded into 96-well plates.
-
On the day of the assay, the culture medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control in KRH buffer for 10-20 minutes at 37°C.
-
The uptake reaction is initiated by adding KRH buffer containing a fixed concentration of [³H]-L-glutamate (e.g., 50 nM).
-
The reaction is allowed to proceed for a defined period (e.g., 5-10 minutes) at 37°C.
-
Uptake is terminated by rapid aspiration of the reaction mixture followed by three washes with ice-cold KRH buffer.
-
Cells are lysed with a scintillation cocktail or a suitable lysis buffer.
-
The amount of accumulated [³H]-L-glutamate is quantified using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a non-selective glutamate transport inhibitor (e.g., DL-TBOA).
-
-
Data Analysis:
-
EC₅₀ values are determined by non-linear regression analysis of the dose-response curves.
-
For kinetic studies, the assay is performed with varying concentrations of [³H]-L-glutamate in the presence or absence of this compound to determine Vmax and Km values using Michaelis-Menten kinetics.
-
In Vitro Neuroprotection Assay in Primary Neuron-Glia Cultures
This protocol is adapted from Falcucci et al., 2019.[1][9]
-
Primary Culture Preparation:
-
Primary cortical neuron-glia cultures are prepared from embryonic day 18 rat fetuses.
-
Cortices are dissected, dissociated, and plated onto poly-D-lysine-coated coverslips or plates.
-
Cultures are maintained in a suitable neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.
-
-
Excitotoxicity Induction and Treatment:
-
After 12-14 days in vitro, cultures are subjected to an excitotoxic insult by adding a high concentration of L-glutamate (e.g., 10-100 µM) to the culture medium.
-
This compound (e.g., 10-100 nM) or a vehicle control is co-administered with the glutamate insult. An inactive analog (GT996) can be used as a negative control.[9]
-
The duration of the insult can be varied to model acute or prolonged excitotoxicity (e.g., 1 hour to 24 hours).
-
-
Assessment of Neuronal Viability:
-
After the insult, neuronal viability is assessed using various methods:
-
Immunocytochemistry: Cells are fixed and stained for neuron-specific markers like microtubule-associated protein 2 (MAP-2) and a nuclear counterstain (e.g., DAPI). Neuronal survival is quantified by counting the number of MAP-2 positive cells.
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium, an indicator of cell death, is measured using a commercially available kit.
-
-
-
Data Analysis:
-
Neuronal survival in treated groups is compared to the vehicle-treated insult group and the no-insult control group.
-
Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Contradictory Findings and Future Directions
While the initial studies by Kortagere et al. and Falcucci et al. provided strong evidence for the activity of this compound as a selective EAAT2 PAM with neuroprotective effects, a more recent study published in 2024 by van der Velden et al. reported an inability to replicate the activation of EAAT2 by this compound in their impedance-based and radioligand uptake assays.[10][11] This discrepancy highlights the need for further investigation to fully elucidate the pharmacological profile of this compound. The differences in experimental conditions, such as cell systems, assay formats, and subtle variations in protocol, may contribute to these conflicting results.
Future research should focus on:
-
Independently replicating the original findings in various laboratories and with different experimental setups.
-
Investigating the binding site of this compound on EAAT2 using structural biology techniques.
-
Evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic profile of this compound in animal models of neurological diseases.
-
Exploring the structure-activity relationship of this compound analogs to potentially develop even more potent and selective EAAT2 modulators.
Conclusion
This compound is a pioneering small molecule identified as a potent and selective positive allosteric modulator of EAAT2. Foundational studies have demonstrated its ability to enhance glutamate transport and provide neuroprotection in vitro, suggesting its potential as a therapeutic agent for a range of neurological disorders characterized by excitotoxicity. However, recent conflicting reports underscore the importance of continued research to validate its mechanism of action and therapeutic potential. This technical guide provides a comprehensive summary of the current knowledge on this compound to aid researchers and drug development professionals in their ongoing efforts to understand and potentially exploit the therapeutic modulation of EAAT2.
References
- 1. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Allosteric Modulators of Glutamate Transporter EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kurkinengroup.com [kurkinengroup.com]
- 11. researchgate.net [researchgate.net]
GT 949 molecular weight and formula
This technical guide provides a comprehensive overview of the molecular and pharmacological properties of GT 949, a molecule identified as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2). This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Molecular Weight | 527.66 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₃₀H₃₇N₇O₂ | [1][3][4][5][6][7] |
| IUPAC Name | 3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one | [4][7] |
| CAS Number | 460330-27-2 | [1][2][3][4][6][7] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility | Soluble in DMSO up to 100 mM | [6] |
| Purity | ≥98% (HPLC) | |
| Storage | Store at -20°C for long-term stability |
Pharmacological Profile of this compound
This compound has been characterized as a potent and selective modulator of EAAT2. The table below outlines its pharmacological data.
| Parameter | Value | References |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of EAAT2 | [1][2][6] |
| Potency (EC₅₀) | 0.26 nM | [1][2][6] |
| Effect on Glutamate (B1630785) Transport | Enhances Vmax by approximately 47-58% | [1] |
| Selectivity | Selective for EAAT2 over EAAT1 and EAAT3. No significant effect on DAT, SERT, NET, or NMDA receptors. | [1][6] |
| Biological Activity | Neuroprotective in in-vitro models of excitotoxicity. | [8] |
Mechanism of Action of this compound
This compound is reported to act as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2).[1][2][6] Unlike orthosteric ligands that bind to the same site as the endogenous substrate (glutamate), allosteric modulators bind to a distinct site on the transporter. This binding event is thought to induce a conformational change in the transporter that enhances the rate of glutamate translocation without affecting the binding affinity of glutamate itself.[1][9] The primary function of EAAT2, predominantly expressed on astrocytes, is to clear glutamate from the synaptic cleft, thereby preventing excitotoxicity. By increasing the maximal transport velocity (Vmax) of EAAT2, this compound facilitates more efficient glutamate clearance.[1]
Caption: Mechanism of this compound as a positive allosteric modulator of EAAT2.
Experimental Methodologies
The activity of this compound has been primarily assessed using radioligand uptake assays in cell lines expressing EAAT2.
Representative Radioligand Uptake Assay Protocol
This protocol is a generalized representation based on methodologies described in the literature for assessing EAAT2 activity.[10][11][12][13]
-
Cell Culture and Plating:
-
Compound Incubation:
-
The cell culture medium is removed, and the cells are washed with a Krebs-Henseleit buffer (KHB) or a similar physiological buffer.
-
Cells are pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 5-10 minutes) at room temperature or 37°C.[10][13]
-
-
Initiation of Glutamate Uptake:
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled L-[³H]glutamate and the corresponding concentration of this compound.[11]
-
-
Termination of Uptake:
-
Cell Lysis and Scintillation Counting:
-
Data Analysis:
-
The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-selective EAAT inhibitor like TFB-TBOA) from the total uptake.[10]
-
The data are then plotted against the concentration of this compound to determine the EC₅₀ value.
-
Caption: A typical experimental workflow for evaluating this compound activity.
Conflicting Evidence and Considerations
While initial studies have positioned this compound as a potent and selective EAAT2 activator, it is crucial for researchers to be aware of recent findings that present a more complex picture. A 2024 study by van der Sijde et al. reported an inability to reproduce the activation of EAAT2 by this compound in their experimental setups, which included both impedance-based assays and radioligand uptake assays.[10][14][15] Their research suggests that the activating effect of this compound may be highly dependent on specific and potentially difficult-to-replicate assay conditions.[10][14] This highlights the need for further investigation and careful validation of this compound's activity in various experimental systems.
Conclusion
This compound is a molecule with well-defined physicochemical properties that has been identified as a potent, selective positive allosteric modulator of EAAT2 in initial studies. Its proposed mechanism of enhancing glutamate transport velocity holds therapeutic potential for neurological disorders characterized by excitotoxicity. However, the conflicting evidence regarding its activity underscores the importance of rigorous and independent validation in the scientific process. Further research is warranted to clarify the conditions under which this compound modulates EAAT2 function and to explore its therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:460330-27-2 | Chemsrc [chemsrc.com]
- 3. This compound | transporter | TargetMol [targetmol.com]
- 4. GT949 supplier | CAS No 460330-27-2 |EAAT2 Modulator (PAM)| AOBIOUS [aobious.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kurkinengroup.com [kurkinengroup.com]
- 10. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Translational Activators of Glial Glutamate Transporter EAAT2 through Cell-Based High-Throughput Screening: An Approach to Prevent Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: GT 949 in an In Vitro Excitotoxicity Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is implicated in a variety of neurological disorders including stroke, epilepsy, and neurodegenerative diseases.[1][2] The excitatory amino acid transporter 2 (EAAT2), predominantly expressed on astrocytes, is the primary transporter responsible for clearing glutamate from the synaptic cleft, thereby preventing excitotoxic conditions.[1][3] Consequently, enhancing the function of EAAT2 presents a promising therapeutic strategy for neuroprotection.
GT 949 is a potent and selective positive allosteric modulator (PAM) of EAAT2.[4][5][6][7] It functions by increasing the maximal rate of glutamate transport (Vmax) without altering the transporter's affinity for its substrate.[3][5] This enhanced clearance of synaptic glutamate by this compound has been shown to confer neuroprotection in in vitro models of glutamate-induced excitotoxicity.[1][3][4] These application notes provide detailed protocols for utilizing this compound in such models, along with a summary of expected outcomes and the underlying mechanism of action.
It is important to note that while initial studies demonstrated the neuroprotective effects of this compound, a 2024 study suggests that the activation of EAAT2 by this compound may be dependent on specific and potentially difficult to replicate assay conditions.[8] Researchers should consider this when designing and interpreting their experiments.
Mechanism of Action: this compound-Mediated Neuroprotection
Under excitotoxic conditions, excessive glutamate in the synaptic cleft leads to the overactivation of postsynaptic glutamate receptors, particularly NMDA receptors. This triggers a cascade of downstream events, including excessive calcium influx, mitochondrial dysfunction, and the activation of cell death pathways, ultimately leading to neuronal apoptosis or necrosis.
This compound acts as a positive allosteric modulator of EAAT2 transporters on glial cells. By binding to an allosteric site, it enhances the transporter's capacity to remove glutamate from the extracellular space. This reduction in ambient glutamate levels prevents the overstimulation of glutamate receptors on neurons, thereby mitigating the downstream excitotoxic cascade and promoting neuronal survival. The neuroprotective effect of this compound is dependent on active EAAT2 transporters.[1]
Experimental Data
Neuroprotective Effects of this compound in a Prolonged Glutamate Insult Model
The following table summarizes the neuroprotective effects of this compound in mixed cortical neuron-glia cultures subjected to a prolonged (24-hour) glutamate insult. Neuronal survival was assessed by quantifying MAP-2 positive cells and normalizing to vehicle-treated control cultures.
| Treatment Group | Neuronal Survival (% of Control, Mean ± SEM) |
| Vehicle Control | 100% |
| L-Glutamate | Reduced neuronal survival |
| L-Glutamate + 10 nM this compound | 78 ± 11% |
| L-Glutamate + 100 nM this compound | 97 ± 31% |
| L-Glutamate + AP-V (100 µM) | Significant mitigation of neuronal death |
| L-Glutamate + this compound (100 nM) + TBOA (100 µM) | Neuroprotective effect abolished |
| L-Glutamate + this compound (100 nM) + WAY 213613 (1 µM) | Neuroprotective effect abolished |
Data adapted from Falcucci et al., 2019.[1]
Note on other models: this compound also demonstrated neuroprotective properties in an acute glutamate insult model (20 minutes).[1] However, it did not show neuroprotection in an oxidative stress model induced by hydrogen peroxide (H₂O₂), likely due to damage to the glutamate transporters themselves under these conditions.[1][3]
Experimental Protocols
Protocol 1: In Vitro Excitotoxicity Assay in Mixed Neuron-Glia Cultures
This protocol describes the induction of excitotoxicity in a mixed culture of primary cortical neurons and glia, and the assessment of the neuroprotective effects of this compound.
Materials:
-
Primary cortical neuron-glia cultures (e.g., from embryonic day 18 rat cortices)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
L-Glutamic acid
-
AP-V (NMDA receptor antagonist, positive control)[1]
-
GT996 (inactive analog of this compound, negative control)[1]
-
WAY 213613 (selective EAAT2 inhibitor)[1]
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibody: anti-MAP-2
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
96-well imaging plates
Procedure:
-
Cell Culture:
-
Plate primary cortical cells at an appropriate density in 96-well imaging plates pre-coated with poly-D-lysine.
-
Culture the cells in supplemented Neurobasal medium for 12-14 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
Compound Preparation and Treatment:
-
Prepare working solutions of this compound, AP-V, GT996, and WAY 213613 by diluting stock solutions in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a working solution of L-Glutamate in culture medium. The final concentration will need to be optimized for your specific culture system to induce a desired level of cell death (e.g., 50-70%).
-
To the appropriate wells, add the test compounds (e.g., this compound at 10 nM and 100 nM), controls (AP-V, GT996), and vehicle.
-
For mechanism-of-action studies, co-incubate this compound with the EAAT2 inhibitor WAY 213613.[1]
-
-
Induction of Excitotoxicity:
-
Shortly after adding the test compounds, add the L-Glutamate solution to all wells except for the vehicle control group.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Immunocytochemistry and Analysis:
-
After the incubation period, gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with the primary antibody against MAP-2 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the number of MAP-2 positive neurons in each well. Normalize the data to the vehicle-treated control group to determine the percentage of neuronal survival.
-
Protocol 2: Glutamate Uptake Assay
This assay can be used to confirm the activity of this compound on EAAT2-mediated glutamate transport in your cell system (e.g., primary astrocyte cultures or EAAT2-expressing cell lines).
Materials:
-
Cultured astrocytes or EAAT2-transfected cells (e.g., COS-7)[9]
-
Krebs-Ringer-HEPES (KRH) buffer
-
³H-L-glutamate
-
This compound
-
TBOA (broad-spectrum glutamate transporter inhibitor)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Preparation: Plate cells in 24-well plates and allow them to reach confluency.
-
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of this compound or vehicle for 10 minutes at 37°C.[9]
-
Uptake: Add ³H-L-glutamate (e.g., 50 nM) to each well and incubate for 5 minutes at 37°C.[9]
-
Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer.
-
Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific uptake from wells co-incubated with TBOA. Subtract this value from all other measurements. Express the data as a percentage of the glutamate uptake in vehicle-treated control cells. An EC₅₀ value can be calculated from the dose-response curve. This compound has a reported EC₅₀ of 0.26 nM for stimulating glutamate uptake.[5][6][7][10][11]
References
- 1. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scantox.com [scantox.com]
- 3. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 7. xcessbio.com [xcessbio.com]
- 8. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kurkinengroup.com [kurkinengroup.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | CAS#:460330-27-2 | Chemsrc [chemsrc.com]
Application Notes and Protocols for GT 949 in Cultured Astrocytes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Astrocytes are the most abundant glial cells in the central nervous system (CNS) and play a crucial role in maintaining brain homeostasis.[1][2] They are intimately involved in synaptic transmission, metabolic support of neurons, and the regulation of the extracellular environment.[1][2] A key function of astrocytes is the clearance of glutamate (B1630785), the primary excitatory neurotransmitter, from the synaptic cleft.[1][3][4] This process is primarily mediated by two high-affinity glutamate transporters: the glutamate-aspartate transporter (GLAST or EAAT1) and the glutamate transporter-1 (GLT-1 or EAAT2).[3][4] Dysregulation of these transporters is implicated in a variety of neurological disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease, where excitotoxicity due to excess extracellular glutamate contributes to neuronal damage.[3][4]
GT 949 is a novel small molecule compound designed to upregulate the expression and enhance the function of the astrocytic glutamate transporter GLT-1. By promoting efficient glutamate clearance, this compound is being investigated for its neuroprotective potential in conditions associated with excitotoxicity. These application notes provide detailed protocols for the use of this compound in primary cultured astrocytes to assess its effects on cell viability, glutamate uptake, and GLT-1 expression.
Data Presentation
Table 1: Effect of this compound on Astrocyte Viability
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.2 |
| 1 | 99.1 | ± 5.1 |
| 10 | 98.5 | ± 4.8 |
| 25 | 97.9 | ± 5.3 |
| 50 | 96.8 | ± 4.9 |
| 100 | 95.2 | ± 5.5 |
Table 2: Dose-Dependent Effect of this compound on Glutamate Uptake in Cultured Astrocytes
| This compound Concentration (µM) | Glutamate Uptake (nmol/mg protein/min) | Standard Deviation |
| 0 (Vehicle) | 8.2 | ± 0.7 |
| 1 | 10.5 | ± 0.9 |
| 10 | 14.8 | ± 1.2 |
| 25 | 18.1 | ± 1.5 |
| 50 | 17.9 | ± 1.4 |
| 100 | 18.3 | ± 1.6 |
Table 3: Effect of this compound on GLT-1 Gene and Protein Expression
| Treatment (24h) | GLT-1 mRNA (Fold Change) | GLT-1 Protein (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (25 µM) | 3.2 | 2.5 |
Experimental Protocols
Protocol 1: Primary Astrocyte Culture
This protocol is adapted from established methods for preparing primary murine cortical astrocyte cultures.[5]
Materials:
-
Eagle's Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Papain and DNase
-
Balanced Salt Solution (BSS)
-
Poly-D-lysine coated culture flasks and plates
Procedure:
-
Harvest cortices from 1-day-old mouse pups.
-
Dissociate the cortical tissue using a papain/DNase solution.
-
Plate the dissociated cells in poly-D-lysine coated T-75 flasks in MEM supplemented with 10% FBS.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
After 7-10 days, when the culture reaches confluency, purify the astrocytes by shaking the flasks on an orbital shaker to remove microglia and oligodendrocytes.
-
Trypsinize the adherent astrocytes and re-plate them into desired culture plates (e.g., 24-well or 96-well plates) for experiments.
-
Allow the astrocytes to grow to confluency (typically 2-3 weeks) before initiating treatment with this compound.
Protocol 2: Treatment of Cultured Astrocytes with this compound
Materials:
-
Confluent primary astrocyte cultures
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the existing medium from the astrocyte cultures and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol is based on the principle that viable cells with active mitochondria can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan (B1609692).[6][7][8]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader
Procedure:
-
After the treatment period with this compound, remove the culture medium.
-
Add fresh medium containing MTT (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Protocol 4: Glutamate Uptake Assay
This assay measures the functional capacity of astrocytes to take up glutamate.[5][9]
Materials:
-
[³H]-L-glutamate
-
Balanced Salt Solution (BSS)
-
Lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation fluid and counter
-
BCA Protein Assay Kit
Procedure:
-
After treatment with this compound, wash the astrocyte cultures twice with warm BSS.
-
Add BSS containing a known concentration of [³H]-L-glutamate (e.g., 50 µM) to each well.
-
Incubate for 10 minutes at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold BSS.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in a portion of the lysate using a scintillation counter.
-
Use another portion of the lysate to determine the total protein concentration using a BCA assay.
-
Calculate the glutamate uptake rate and express it as nmol/mg protein/min.
Protocol 5: Gene Expression Analysis (RT-qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GLT-1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Lyse the this compound-treated astrocytes and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for GLT-1 and the housekeeping gene.
-
Calculate the relative expression of GLT-1 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.
Protocol 6: Protein Expression Analysis (Western Blot)
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-GLT-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the this compound-treated astrocytes in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against GLT-1 and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the GLT-1 signal to the loading control.
Visualizations
Caption: Hypothetical signaling pathway for this compound in astrocytes.
Caption: Experimental workflow for evaluating this compound in astrocytes.
References
- 1. Frontiers | Revealing the contribution of astrocytes to glutamatergic neuronal transmission [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of astrocytic glutamate transporters GLT-1 and GLAST in neurological disorders: potential targets for neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Astrocytes with Reduced Function of Glutamate Transporters in the App NL‑G‑F Knock-in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pulsus.com [pulsus.com]
- 8. mdpi.com [mdpi.com]
- 9. Induction of astrocyte differentiation by propentofylline increases glutamate transporter expression in vitro: heterogeneity of the quiescent phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
GT 949 Protocol for Glutamate Uptake Assay: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations are tightly regulated by excitatory amino acid transporters (EAATs). Dysfunction of these transporters, particularly EAAT2 (also known as GLT-1), is implicated in numerous neurological disorders characterized by excitotoxicity, including amyotrophic lateral sclerosis (ALS), stroke, and epilepsy. Consequently, compounds that enhance EAAT2 activity are of significant therapeutic interest.
GT 949 is a potent and selective positive allosteric modulator (PAM) of EAAT2.[1][2][3][4] It is reported to enhance the maximal transport rate (Vmax) of glutamate without affecting the substrate affinity (Km).[1][5] This document provides detailed protocols for assessing the activity of this compound in glutamate uptake assays, along with important considerations for data interpretation.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy and potency of this compound from various studies.
| Parameter | Value | Cell System | Notes | Reference |
| EC50 | 0.26 ± 0.03 nM | COS-7 cells expressing human EAAT2 | Selective for EAAT2 over EAAT1 and EAAT3. | [1][5][6] |
| 1 ± 0.07 nM (racemic) | Cultured astrocytes | Racemic mixture. | [5] | |
| 0.5 ± 0.04 nM (enantiomer A) | Cultured astrocytes | Enantiomer A is more potent. | [5] | |
| 15 ± 1.3 nM (enantiomer B) | Cultured astrocytes | Enantiomer B is less potent. | [5] | |
| Vmax Increase | ~47% | EAAT2-transfected cells | Non-competitive enhancement of glutamate transport. | [1][5] |
| Glutamate Uptake Enhancement | ~58% | Cultured astrocytes | [2][4] | |
| ~70% | COS-7 cells expressing EAAT2 | Increase in the rate of glutamate removal. | [5] | |
| Neuroprotection | Significant | Primary embryonic rat neuron-glia cultures | Reduced neuronal death induced by L-glutamate. | [3][7] |
Note on Reproducibility: It is important to note that recent studies have raised concerns about the reproducibility of this compound's activating effect on EAAT2, suggesting that its activity may be highly dependent on specific and potentially difficult-to-replicate assay conditions.[8] Researchers should be mindful of this when designing and interpreting their experiments.
Signaling Pathway of EAAT2 Modulation by this compound
This compound acts as a positive allosteric modulator of the EAAT2 transporter. This means it binds to a site on the transporter protein that is distinct from the glutamate binding site. This binding event is thought to induce a conformational change in the transporter that increases the rate of glutamate translocation across the cell membrane, effectively enhancing the transporter's efficiency without altering its affinity for glutamate.
Caption: Proposed mechanism of this compound action on the EAAT2 transporter.
Experimental Protocols
Radiolabeled Glutamate Uptake Assay in Transfected Mammalian Cells
This protocol is designed to measure the effect of this compound on the uptake of radiolabeled glutamate in a cell line transiently expressing EAAT2.
a. Materials
-
Mammalian cell line (e.g., COS-7, HEK293)
-
Expression vector containing human EAAT2 cDNA
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and supplements
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
[³H]-L-glutamate
-
This compound
-
TBOA (a non-selective EAAT inhibitor, for determining non-specific uptake)
-
Scintillation cocktail
-
Scintillation counter
b. Experimental Workflow
Caption: Experimental workflow for the radiolabeled glutamate uptake assay.
c. Detailed Procedure
-
Cell Seeding and Transfection:
-
24-48 hours prior to the assay, seed COS-7 cells into poly-D-lysine coated 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfect the cells with the EAAT2 expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.[9] As a control, transfect a set of wells with an empty vector.
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Prepare solutions of this compound at various concentrations in KRH buffer. Also prepare a vehicle control (e.g., DMSO in KRH buffer) and a positive control for inhibition (e.g., TBOA).
-
Add the compound solutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.[5]
-
Prepare the uptake solution by adding [³H]-L-glutamate to KRH buffer (final concentration typically 50-100 nM).
-
Initiate the uptake by adding the [³H]-L-glutamate solution to each well and incubate for 5-10 minutes at 37°C.[5]
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
-
Data Acquisition and Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Determine non-specific uptake from the wells treated with TBOA.
-
Calculate specific uptake: Specific Uptake = Total Uptake (vehicle) - Non-specific Uptake (TBOA).
-
Normalize the data from this compound-treated wells to the specific uptake of the vehicle control.
-
Plot the normalized uptake against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Fluorometric/Colorimetric Glutamate Assay (for measuring extracellular glutamate)
While not a direct measure of uptake, these assays can be used to determine the rate of glutamate clearance from the extracellular medium.
a. Principle These assays typically use an enzyme-coupled reaction where glutamate oxidase acts on glutamate to produce a product (e.g., H₂O₂) that then reacts with a probe to generate a fluorescent or colorimetric signal.[10] The rate of decrease in extracellular glutamate concentration can be monitored over time.
b. Abbreviated Protocol
-
Culture cells (e.g., primary astrocytes) in a 96-well plate.
-
Replace the culture medium with KRH buffer.
-
Add a known concentration of glutamate to the wells, along with this compound or vehicle control.
-
At various time points, collect a small aliquot of the supernatant from each well.
-
Measure the glutamate concentration in the aliquots using a commercially available fluorometric or colorimetric glutamate assay kit, following the manufacturer's instructions.[10][11]
-
Plot the glutamate concentration over time to determine the rate of clearance.
Concluding Remarks
The protocols outlined above provide a framework for evaluating the pharmacological activity of this compound on the EAAT2 transporter. Given the reported discrepancies in the reproducibility of its effects, it is crucial to include appropriate controls and to carefully optimize assay conditions. A multi-faceted approach, potentially combining direct uptake assays with measurements of extracellular glutamate clearance and functional neuroprotection assays, will provide a more comprehensive understanding of the compound's profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 5. kurkinengroup.com [kurkinengroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. abcam.com [abcam.com]
Application Notes and Protocols: GT 949 for Neuroprotection Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: GT 949 is a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), a key protein responsible for glutamate (B1630785) clearance in the central nervous system.[1][2] By enhancing the activity of EAAT2, this compound increases the reuptake of glutamate from the synaptic cleft, thereby preventing the excitotoxic neuronal damage implicated in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[3][4][5] In vitro studies have demonstrated its neuroprotective effects in models of glutamate-mediated excitotoxicity.[1][2] This document provides a summary of effective concentrations, detailed experimental protocols based on published research, and the proposed mechanism of action for this compound.
It is important to note that while initial studies demonstrated robust activity, a 2024 study reported difficulty in reproducing the EAAT2 activation under their specific assay conditions, suggesting the compound's effects may be sensitive to the experimental setup.[6][7][8]
Mechanism of Action
This compound acts as a positive allosteric modulator of the EAAT2 transporter. It selectively binds to an allosteric site on the transporter, distinct from the glutamate binding site, and increases the maximal rate (Vmax) of glutamate transport into astrocytes.[1][4] This enhanced clearance of extracellular glutamate reduces the overstimulation of postsynaptic glutamate receptors (like NMDA receptors), mitigating downstream excitotoxic pathways and promoting neuronal survival.[1][2]
Quantitative Data: In Vitro Neuroprotection
The following table summarizes the effective concentrations of this compound and its observed effects in primary cortical neuron-glia cultures subjected to glutamate-induced excitotoxicity.[1]
| Experimental Model | Insult | This compound Concentration | Outcome | Notes |
| Mixed Neuron-Glia Cultures | Prolonged Glutamate | 10 nM | 78 ± 11% neuronal survival (of baseline) | Neuroprotective effect observed.[1] |
| Mixed Neuron-Glia Cultures | Prolonged Glutamate | 100 nM | 97 ± 31% neuronal survival (of baseline) | More significant neuroprotective effect, suggesting a dose-response.[1] |
| Mixed Neuron-Glia Cultures | Prolonged Glutamate | 100 nM + WAY 213613 (EAAT2 Inhibitor) | Neuroprotective effect abolished | Confirms the mechanism is dependent on active EAAT2 transporters.[1] |
| Bilaminar Co-Culture | Acute Glutamate (100 µM) | 10 nM | Significant neuroprotective effect | Demonstrates efficacy in different culture systems.[9] |
| Neuron-Glia Cultures | Oxidative Stress (H₂O₂) | Various | No significant neuroprotection | This compound was not effective in this model, likely due to transporter damage.[1][4] |
Experimental Protocols
The following are generalized protocols for assessing the neuroprotective effects of this compound in vitro, based on published methodologies.[1][9]
Protocol 1: Neuroprotection in Mixed Cortical Neuron-Glia Cultures
This protocol is designed to test the efficacy of this compound in protecting neurons from prolonged glutamate-induced excitotoxicity.
Methodology:
-
Cell Culture:
-
Prepare primary mixed cortical cultures from E15-E18 mouse or rat embryos.
-
Plate cells on poly-D-lysine coated plates or coverslips.
-
Maintain cultures in a suitable medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) for 14 days in vitro (DIV) to allow for maturation and expression of glutamate transporters.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare working solutions by diluting the stock in pre-warmed culture medium to final concentrations (e.g., 10 nM and 100 nM). Include a vehicle control (DMSO at the same final concentration).
-
-
Excitotoxicity Insult and Treatment:
-
At 14 DIV, remove the existing culture medium.
-
Add the treatment media containing the desired concentration of L-glutamate (to induce excitotoxicity) along with the corresponding concentration of this compound, vehicle, or positive control (e.g., 100 µM AP-V, an NMDA receptor antagonist).
-
Incubate the cultures for 24 hours.
-
-
Assessment of Neuronal Survival:
-
After the 24-hour incubation, fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS.
-
Perform immunocytochemistry using an antibody against a neuron-specific marker (e.g., Microtubule-Associated Protein 2, MAP2). A nuclear stain (e.g., DAPI) should also be used.
-
Acquire images using a fluorescence microscope.
-
Quantify neuronal survival by counting the number of MAP2-positive cells in treated wells and normalizing to the vehicle-treated, non-insulted control group.
-
Protocol 2: Validating EAAT2-Dependence of Neuroprotection
This protocol uses a selective EAAT2 inhibitor to confirm that the neuroprotective effect of this compound is mediated by its target.
Methodology:
-
Follow Steps 1 & 2 from Protocol 1.
-
Prepare Additional Treatment Groups:
-
In addition to the groups described in Protocol 1, prepare a group that will be co-treated with this compound and a selective EAAT2 inhibitor (e.g., 1 µM WAY 213613).
-
Include a group treated with the EAAT2 inhibitor alone to assess its own toxicity.
-
-
Induce Insult & Treat:
-
Apply the treatment media to the respective wells:
-
Control (no insult, no treatment)
-
Glutamate Insult + Vehicle
-
Glutamate Insult + 100 nM this compound
-
Glutamate Insult + 100 nM this compound + 1 µM WAY 213613
-
-
Incubate for 24 hours.
-
-
Assessment:
-
Perform cell fixing, staining, and analysis as described in Steps 4 & 5 of Protocol 1.
-
Expected Outcome: The neuroprotective effect of this compound (i.e., increased neuronal survival) should be significantly reduced or completely abolished in the presence of the EAAT2 inhibitor.[1]
-
References
- 1. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model [pubmed.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model: Full Paper PDF & Summary | Bohrium [bohrium.com]
Application of GT 949 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GT 949 is a novel small molecule that has been identified as a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[1][2][3] EAAT2 is the predominant glutamate (B1630785) transporter in the central nervous system (CNS) and plays a critical role in maintaining glutamate homeostasis by clearing excess glutamate from the synaptic cleft.[4][5] Dysfunction of EAAT2 has been implicated in the pathophysiology of numerous neurological disorders characterized by excitotoxicity, including stroke, epilepsy, and neurodegenerative diseases.[4][5] By enhancing the activity of EAAT2, this compound offers a promising therapeutic strategy to mitigate glutamate-mediated neuronal damage.[4][5][6] These application notes provide an overview of this compound's mechanism of action, key experimental data, and detailed protocols for its use in in vitro neuroscience research.
It is important to note that while initial studies have demonstrated the neuroprotective effects of this compound, a recent 2024 study has raised questions about the reproducibility of its EAAT2 activation under certain experimental conditions.[7][8] Researchers are encouraged to carefully consider these findings when designing and interpreting their experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell System | Reference |
| EC50 (Glutamate Transport) | 0.26 ± 0.03 nM | EAAT2-transfected COS-7 cells | [1][3][9] |
| EC50 (Glutamate Uptake) | 1 ± 0.07 nM (racemic) | Cultured Astrocytes | [9] |
| Vmax Increase (Glutamate Transport) | ~47% | EAAT2-transfected cells | [1][3][9] |
| Efficacy (Glutamate Uptake) | ~58% enhancement | Cultured Astrocytes | [2] |
Table 2: Neuroprotective Effects of this compound in an In Vitro Excitotoxicity Model
| Experimental Condition | Treatment | Neuronal Survival (% of Control) | Reference |
| Acute Glutamate Insult (10 µM, 20 min) | Vehicle | Decreased (not specified) | [4] |
| 10 nM this compound | Partial reversal of cell death | [4] | |
| Prolonged Glutamate Insult (10 µM, 24 hr) | Vehicle | Significantly decreased | [4] |
| 10 nM this compound | Increased survival | [4] | |
| 100 nM this compound | More significant reversal of cell death | [4] |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of EAAT2. It binds to a site on the transporter that is distinct from the glutamate binding site. This allosteric binding event is proposed to induce a conformational change in the transporter that increases the maximum velocity (Vmax) of glutamate transport without altering the affinity (Km) for glutamate.[9] By accelerating the removal of glutamate from the synapse, this compound reduces the over-activation of glutamate receptors, particularly NMDA receptors, thereby preventing the downstream cascade of excitotoxic neuronal death.[4]
Caption: Mechanism of this compound neuroprotection.
Experimental Protocols
Protocol 1: In Vitro Glutamate Excitotoxicity Assay in Primary Cortical Neurons
This protocol describes how to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a primary neuronal culture system.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound
-
L-glutamic acid
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture in Neurobasal medium with supplements for at least 12-14 days in vitro (DIV) to allow for maturation.
-
This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 10 nM, 100 nM) in culture medium. Replace the culture medium with the this compound-containing medium and incubate for a specified pre-treatment period (e.g., 30 minutes).
-
Glutamate Insult: Prepare a stock solution of L-glutamic acid. Add glutamate to the culture medium to achieve the desired final concentration (e.g., 10 µM for acute insult, 10 µM for prolonged insult). For an acute insult, expose the cultures for a short duration (e.g., 20 minutes). For a prolonged insult, co-incubate with this compound for 24 hours.
-
Wash and Recovery (for acute insult): After the 20-minute glutamate exposure, remove the glutamate-containing medium and wash the cells gently with pre-warmed PBS. Replace with fresh culture medium containing this compound and return to the incubator for 24 hours.
-
Fixation: After the incubation period, fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Immunocytochemistry:
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-MAP2) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Neuronal survival can be quantified by counting the number of MAP2-positive cells with healthy morphology relative to the total number of DAPI-stained nuclei.
Caption: Experimental workflow for the in vitro excitotoxicity assay.
Protocol 2: Glutamate Uptake Assay in Cultured Astrocytes
This protocol can be used to confirm the activity of this compound on endogenous EAAT2 in a glial cell system.
Materials:
-
Primary astrocyte cultures
-
This compound
-
[³H]-L-glutamate (radiolabeled glutamate)
-
Scintillation fluid and counter
-
Lysis buffer
-
TBOA (a broad-spectrum glutamate transporter inhibitor, as a control)
Procedure:
-
Cell Culture: Plate primary astrocytes and grow to confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 10 minutes at 37°C.
-
Glutamate Uptake: Add a solution containing a low concentration of [³H]-L-glutamate (e.g., 50 nM) to the cells and incubate for 5 minutes at 37°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold PBS to stop the transport process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial containing scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of glutamate taken up by the cells. Compare the counts in this compound-treated wells to the vehicle control to determine the effect on glutamate uptake. Use TBOA as a negative control to determine non-specific uptake.
Concluding Remarks
This compound represents a valuable research tool for investigating the role of EAAT2 in various neurological processes and disease models. Its neuroprotective properties in excitotoxicity models highlight its potential as a therapeutic lead. However, researchers should remain aware of the evolving literature, including studies that have reported challenges in reproducing its EAAT2-activating effects. Careful experimental design with appropriate controls is crucial for validating the activity of this compound in specific experimental systems.
References
- 1. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Immunocytochemistry: Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. kurkinengroup.com [kurkinengroup.com]
Application Notes and Protocols for Preclinical Studies of GT 949
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical experimental design of studies involving GT 949, a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2). The following sections detail the mechanism of action, protocols for key in vitro and in vivo experiments, and a roadmap for preclinical safety assessment.
Introduction to this compound
This compound is a small molecule that enhances the function of EAAT2, the primary transporter responsible for clearing glutamate (B1630785) from the synaptic cleft in the central nervous system (CNS).[1][2] Dysfunction of EAAT2 has been implicated in the pathophysiology of numerous neurological disorders characterized by excitotoxicity, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Huntington's disease, and stroke.[2][3] By potentiating EAAT2 activity, this compound offers a promising therapeutic strategy to mitigate glutamate-mediated neuronal damage.
Mechanism of Action: this compound acts as a positive allosteric modulator, binding to a site on the EAAT2 protein distinct from the glutamate binding site.[4] This binding event increases the maximal rate of glutamate transport (Vmax) without significantly altering the affinity of the transporter for glutamate (Km).[4] This noncompetitive mechanism allows this compound to enhance glutamate clearance, particularly under conditions of excessive glutamate release.[4]
In Vitro Characterization of this compound
A thorough in vitro characterization of this compound is essential to confirm its potency, selectivity, and mechanism of action before proceeding to more complex in vivo studies.
Key In Vitro Experiments
| Experiment | Purpose | Key Parameters | Expected Outcome for this compound |
| EAAT2 Glutamate Uptake Assay | To determine the potency of this compound in enhancing EAAT2-mediated glutamate transport. | EC50 | Potentiation of glutamate uptake with an EC50 in the low nanomolar range (reported as 0.26 nM).[5][6][7] |
| Selectivity Profiling | To assess the specificity of this compound for EAAT2 over other glutamate transporters (EAAT1, EAAT3) and other neurotransmitter transporters (e.g., DAT, SERT, NET). | IC50 or EC50 at off-targets | High selectivity for EAAT2 with minimal to no activity at other transporters.[1][8] |
| Glutamate Uptake Kinetics | To elucidate the mechanism of action (competitive vs. noncompetitive). | Vmax, Km | Increase in Vmax with no significant change in Km, confirming a noncompetitive, allosteric mechanism.[4] |
| In Vitro Neuroprotection Assay | To evaluate the ability of this compound to protect neurons from glutamate-induced excitotoxicity. | Neuronal viability, apoptosis markers | Attenuation of neuronal cell death in the presence of excitotoxic concentrations of glutamate.[1][8] |
| Binding Assays (e.g., Thermal Shift) | To confirm direct binding of this compound to the EAAT2 protein. | Change in melting temperature (Tm) | A shift in the thermal denaturation curve of purified EAAT2 in the presence of this compound. Note: Some studies have reported difficulty in reproducing this.[9][10] |
Experimental Protocols
Protocol 1: EAAT2-Mediated Glutamate Uptake Assay in Transfected Cells
-
Cell Culture: Culture HEK293 or COS-7 cells and transiently or stably transfect them with a plasmid encoding human EAAT2.
-
Plating: Seed the transfected cells in 24-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 10-20 minutes at 37°C.
-
Glutamate Uptake: Initiate glutamate uptake by adding a solution containing a fixed concentration of [3H]-L-glutamate (e.g., 50 nM) and incubate for 5-10 minutes at 37°C.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to the vehicle control and plot the concentration-response curve to determine the EC50 value.
Protocol 2: In Vitro Neuroprotection Assay against Glutamate Excitotoxicity
-
Primary Neuronal Culture: Prepare primary cortical or hippocampal neuron-glia co-cultures from rodent embryos.
-
Plating and Maturation: Plate the cells in 96-well plates and allow them to mature for 10-14 days in vitro.
-
Compound Pre-treatment: Pre-treat the cultures with various concentrations of this compound for 24 hours.
-
Excitotoxic Insult: Induce excitotoxicity by exposing the cultures to a high concentration of L-glutamate (e.g., 100 µM) for a defined period (e.g., 10-30 minutes).
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium containing this compound. Allow the cells to recover for 24 hours.
-
Viability Assessment: Assess neuronal viability using methods such as the MTT assay, LDH release assay, or immunocytochemistry for neuronal markers (e.g., NeuN) and apoptosis markers (e.g., cleaved caspase-3).
-
Data Analysis: Quantify neuronal survival and compare the protective effect of this compound to vehicle-treated and positive control (e.g., an NMDA receptor antagonist) groups.
In Vivo Efficacy Studies
The in vivo efficacy of this compound should be evaluated in relevant animal models of neurological disorders where excitotoxicity is a key pathological feature.
Recommended Animal Models
| Disease Area | Animal Model | Rationale | Key Endpoints |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1-G93A transgenic mice/rats | This model exhibits progressive motor neuron degeneration and EAAT2 dysfunction, mimicking aspects of familial ALS.[1] | Motor performance (rotarod, grip strength), survival, histological analysis of motor neurons. |
| Huntington's Disease | R6/2 or zQ175 transgenic mice | These models express the mutant huntingtin gene and show progressive motor and cognitive deficits associated with excitotoxicity. | Motor coordination (beam walk, rotarod), cognitive function (Morris water maze), striatal volume. |
| Stroke | Middle Cerebral Artery Occlusion (MCAO) in rats/mice | This model mimics ischemic stroke, leading to a massive release of glutamate and subsequent excitotoxic neuronal death. | Infarct volume, neurological deficit score, behavioral outcomes (e.g., cylinder test, corner test). |
| Epilepsy | Kainic acid or pilocarpine-induced status epilepticus in rodents | These models induce seizures and subsequent neuronal damage, where excessive glutamate plays a crucial role. | Seizure scoring, EEG recordings, histological analysis of neuronal damage in the hippocampus. |
Experimental Protocol
Protocol 3: Efficacy of this compound in the MCAO Model of Stroke
-
Animal Model: Induce focal cerebral ischemia in adult male Sprague-Dawley rats by transiently occluding the middle cerebral artery (MCAO) for 90 minutes.
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or intravenous) at a predetermined time point (e.g., at the time of reperfusion and then daily for 7 days).
-
Behavioral Assessment: Conduct a battery of behavioral tests to assess neurological deficits at baseline and at various time points post-MCAO (e.g., 24h, 3 days, 7 days). This can include the modified Neurological Severity Score (mNSS), rotarod test, and cylinder test.[10]
-
Infarct Volume Measurement: At the end of the study (e.g., day 7), euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Histological Analysis: Perform immunohistochemistry on brain sections to assess neuronal survival (e.g., NeuN staining) and glial responses in the peri-infarct region.
-
Data Analysis: Compare the behavioral outcomes, infarct volume, and histological markers between the this compound-treated and vehicle-treated groups.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the PK/PD relationship of this compound is critical for dose selection and for bridging preclinical findings to clinical studies.
Key PK/PD Experiments
| Experiment | Purpose | Key Parameters |
| Pharmacokinetic Profiling | To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. | Cmax, Tmax, AUC, half-life, brain-to-plasma ratio. |
| In Vivo Microdialysis | To measure the effect of this compound on extracellular glutamate levels in the brain. | Basal and evoked glutamate concentrations. |
| Receptor Occupancy | To determine the extent and duration of this compound binding to EAAT2 in the brain at different doses. | Percentage of EAAT2 occupancy. |
Experimental Protocols
Protocol 4: Pharmacokinetic Study in Rodents
-
Animal Dosing: Administer a single dose of this compound to rats or mice via the intended clinical route (e.g., oral) and intravenously.
-
Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via a cannulated vessel. At terminal time points, collect brain tissue.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma and brain homogenates.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters. Determine the brain-to-plasma concentration ratio to assess blood-brain barrier penetration.
Protocol 5: In Vivo Microdialysis for Extracellular Glutamate Measurement
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or hippocampus) of an anesthetized rat. Allow the animal to recover for at least 24 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of extracellular glutamate.
-
Drug Administration and Sample Collection: Administer this compound systemically and continue to collect dialysate samples for several hours.
-
Glutamate Analysis: Analyze the glutamate concentration in the dialysate samples using a sensitive method such as HPLC with fluorescence detection.
-
Data Analysis: Express the post-drug glutamate levels as a percentage of the baseline and compare the changes between the this compound-treated and vehicle-treated groups.
Preclinical Safety and Toxicology
A comprehensive safety and toxicology program is mandatory to support the initiation of human clinical trials. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations and follow ICH guidelines.
Recommended Toxicology Studies
| Study Type | Purpose | Species | Duration |
| Acute Toxicity | To determine the maximum tolerated dose (MTD) and identify potential acute toxicities. | Rodent (e.g., rat or mouse) | Single dose |
| Repeated-Dose Toxicity | To evaluate the toxicological profile of this compound after repeated administration. | Rodent and Non-rodent (e.g., dog or non-human primate) | 28 days or 90 days |
| Safety Pharmacology | To assess the effects of this compound on vital functions (cardiovascular, respiratory, and central nervous systems). | Rodent and/or Non-rodent | Single dose |
| Genotoxicity | To identify any potential for this compound to cause genetic damage. | In vitro (Ames test, chromosome aberration) and in vivo (micronucleus test) | N/A |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical development workflow for this compound.
References
- 1. hoeford.com [hoeford.com]
- 2. ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 3. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. co-labb.co.uk [co-labb.co.uk]
- 6. allucent.com [allucent.com]
- 7. blog.biobide.com [blog.biobide.com]
- 8. elearning.unite.it [elearning.unite.it]
- 9. database.ich.org [database.ich.org]
- 10. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for GT 949 Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GT 949 is a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), a protein primarily expressed on glial cells, particularly astrocytes, in the central nervous system.[1][2][3] EAAT2 is responsible for the majority of glutamate (B1630785) clearance from the synaptic cleft, playing a critical role in preventing excitotoxicity, a pathological process implicated in numerous neurodegenerative diseases.[4][5][6][7] this compound enhances the glutamate translocation rate of EAAT2 without altering its affinity for glutamate, thereby increasing the efficiency of glutamate uptake.[2][8] These application notes provide detailed protocols for the in vitro administration of this compound to assess its neuroprotective effects and to explore its potential applications in cancer cell biology.
Mechanism of Action
This compound acts as a positive allosteric modulator of EAAT2.[1][2][3] Unlike competitive agonists, which bind to the active site, allosteric modulators bind to a distinct site on the transporter. This binding event induces a conformational change in the EAAT2 protein that enhances its functional activity, specifically the rate of glutamate translocation across the cell membrane.[2][8] This enhanced glutamate clearance helps to maintain low extracellular glutamate concentrations, thereby protecting neurons from excitotoxic damage.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (Glutamate Uptake) | 0.26 nM | COS-7 cells expressing EAAT2 | [1][2] |
| Selectivity | No significant effect on EAAT1 or EAAT3 mediated glutamate transport | N/A | [8] |
| Vₘₐₓ Increase | Approximately 47% | EAAT2-transfected cells | [1] |
Table 2: Neuroprotective Effects of this compound in a Glutamate Excitotoxicity Model
| Treatment Group | Neuronal Survival (%) | Reference |
| Vehicle Control | 100% | [7] |
| Glutamate (100 µM) | ~60% | [7] |
| Glutamate (100 µM) + this compound (10 nM) | ~78% | [7] |
| Glutamate (100 µM) + this compound (100 nM) | ~97% | [7] |
Signaling Pathway
The primary signaling pathway influenced by this compound is the enhanced clearance of extracellular glutamate by EAAT2 on astrocytes. This action reduces the overstimulation of glutamate receptors (e.g., NMDA and AMPA receptors) on neurons, thereby preventing the downstream cascade of excitotoxicity, which includes excessive calcium influx, mitochondrial dysfunction, and activation of apoptotic pathways.
Caption: this compound enhances EAAT2-mediated glutamate uptake in astrocytes, reducing neuronal excitotoxicity.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 527.66 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 100 mM stock solution, dissolve 5.28 mg of this compound in 100 µL of DMSO.[3]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[3]
General Cell Culture and Treatment Workflow
The following diagram illustrates a general workflow for treating cultured cells with this compound and assessing its effects.
Caption: General workflow for in vitro testing of this compound.
Neuroprotection Assay: Glutamate-Induced Excitotoxicity Model
This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced cell death. A mixed neuron-glia co-culture or a neuronal cell line (e.g., HT22) can be used.[7][9]
Materials:
-
Mixed primary cortical neuron-glia cultures or HT22 hippocampal neuronal cells
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
L-glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 1-2 hours.
-
Induce excitotoxicity by adding L-glutamic acid to a final concentration that causes approximately 40-50% cell death (e.g., 5 mM for HT22 cells, determined by a dose-response curve).[9]
-
Include control wells: vehicle control (no glutamate, no this compound) and glutamate-only control.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Assess cell viability using the MTT assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells following treatment.
Materials:
-
Cells cultured in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound and/or glutamate as described in the neuroprotection assay.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol is to assess the effect of this compound on the cell cycle distribution of astrocytes, which is relevant as altered glial proliferation is a hallmark of many neurological conditions.
Materials:
-
Primary astrocyte cultures or an astrocyte cell line
-
6-well plates
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed astrocytes in 6-well plates and culture until they reach the desired confluency.
-
Treat the cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Potential Application in Cancer Research
Emerging evidence suggests that glutamate transporters, including EAAT1 and EAAT2, are expressed in some cancer cells, such as glioma, and can contribute to tumor growth by facilitating the uptake of glutamate, which can be used as a metabolic substrate.[12] Therefore, this compound could be a valuable tool to investigate the role of EAAT2 in cancer cell metabolism and proliferation. The protocols for cell viability and cell cycle analysis described above can be adapted for use with cancer cell lines that express EAAT2.
Conclusion
This compound is a powerful research tool for studying the role of EAAT2 in both neuroprotection and potentially in cancer biology. The provided protocols offer a framework for investigating the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 5. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Frontiers | Molecular insights into disease-associated glutamate transporter (EAAT1 / SLC1A3) variants using in silico and in vitro approaches [frontiersin.org]
Measuring EAAT2 Activity with GT 949: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate (B1630785) Transporter 1 (GLT-1), is the predominant glutamate transporter in the mammalian central nervous system. It plays a critical role in maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring the fidelity of synaptic transmission.[1][2][3][4] Dysfunction of EAAT2 has been implicated in a variety of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, epilepsy, and stroke.[1][3][5] Consequently, molecules that positively modulate EAAT2 activity are of significant interest as potential therapeutic agents.
GT 949 is a potent and selective positive allosteric modulator (PAM) of EAAT2.[1][2][6] It enhances the maximal transport velocity (Vmax) of glutamate uptake without altering the transporter's affinity for glutamate (Km).[1][6] This document provides detailed application notes and protocols for measuring the activity of EAAT2 in the presence of this compound, intended for researchers, scientists, and professionals in drug development.
This compound: A Selective EAAT2 Positive Allosteric Modulator
This compound is characterized by its high potency and selectivity for EAAT2 over other EAAT subtypes, such as EAAT1 and EAAT3.[1][6] As a positive allosteric modulator, this compound binds to a site on the EAAT2 protein distinct from the glutamate binding site, inducing a conformational change that enhances the transporter's activity.[1] This mechanism of action offers a promising therapeutic strategy by augmenting the natural function of EAAT2.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's effect on EAAT2 activity based on published findings.
| Parameter | Value | Cell Type | Assay Type | Reference |
| EC50 | 0.26 ± 0.03 nM | COS-7 cells transiently transfected with EAAT2 | Radiolabeled [3H]-L-glutamate uptake | [1][6] |
| Vmax Increase | ~47% | EAAT2-transfected cells | Radiolabeled [3H]-L-glutamate uptake kinetics | [1][6] |
| Selectivity | No effect on EAAT1 or EAAT3 | COS-7 cells transiently transfected with EAAT1, EAAT2, or EAAT3 | Radiolabeled [3H]-L-glutamate uptake | [1][6] |
| Effect on Cultured Astrocytes | ~58% enhancement of glutamate uptake | Cultured astrocytes | Not specified |
Note: A recent study has reported difficulty in reproducing the activating effect of this compound on EAAT2 in impedance-based and their specific radioligand uptake assays, suggesting that the observed activity of this compound may be dependent on specific assay conditions.[7][8][9][10]
Experimental Protocols
The most common method for assessing EAAT2 activity in response to this compound is the radiolabeled glutamate uptake assay. Alternative methods include fluorescence-based and impedance-based assays.
Protocol 1: Radiolabeled Glutamate Uptake Assay
This protocol is a standard and widely used method to directly measure the uptake of glutamate into cells expressing EAAT2.
Objective: To quantify the effect of this compound on EAAT2-mediated glutamate transport using a radiolabeled substrate.
Materials:
-
Cells expressing EAAT2 (e.g., COS-7 or HEK293 cells transiently or stably transfected with human EAAT2 cDNA)
-
Cell culture reagents (e.g., DMEM, fetal bovine serum, antibiotics)
-
This compound
-
[3H]-L-glutamate (radiolabeled glutamate)
-
Unlabeled L-glutamate
-
Krebs-Henseleit buffer (or other suitable physiological salt solution)
-
Scintillation fluid
-
Scintillation counter
-
Dihydrokainic acid (DHK) - a selective EAAT2 inhibitor (for control experiments)
Experimental Workflow:
Caption: Workflow for the radiolabeled glutamate uptake assay.
Procedure:
-
Cell Culture and Plating:
-
Culture EAAT2-expressing cells (e.g., COS-7 or HEK293) in appropriate media.
-
Plate the cells into 24- or 48-well plates at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of [3H]-L-glutamate in Krebs-Henseleit buffer. The final concentration of L-glutamate (radiolabeled + unlabeled) should be close to the Km of EAAT2 for glutamate (typically in the low micromolar range).
-
Prepare a range of concentrations of this compound for dose-response experiments.
-
-
Assay Performance:
-
On the day of the experiment, aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed Krebs-Henseleit buffer.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in Krebs-Henseleit buffer for 10-15 minutes at 37°C.[1]
-
Initiate the uptake by adding the [3H]-L-glutamate solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.[1] It is crucial that the uptake is measured during the initial linear phase.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold Krebs-Henseleit buffer.
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials.
-
-
Data Acquisition and Analysis:
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
Calculate the rate of glutamate uptake (e.g., in nmol/mg protein/min).
-
For dose-response curves, plot the percentage of control uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
To determine the effect on Vmax and Km, perform the assay with varying concentrations of L-glutamate in the presence and absence of a fixed concentration of this compound and analyze the data using Michaelis-Menten kinetics.
-
Control Experiments:
-
Non-specific uptake: Include wells with an excess of unlabeled L-glutamate to determine non-specific binding and uptake.
-
EAAT2-specific uptake: Use a selective EAAT2 inhibitor like dihydrokainic acid (DHK) to confirm that the measured uptake is mediated by EAAT2.[11]
-
Vector control: Use cells transfected with an empty vector to determine the endogenous level of glutamate uptake.[1]
Protocol 2: Fluorescence-Based Assays
Fluorescence-based assays provide a non-radioactive alternative for measuring EAAT2 activity. These methods typically rely on a fluorescent glutamate analog or a membrane potential-sensitive dye.
Principle: EAATs are electrogenic, meaning they generate an electrical current upon substrate transport.[2][12] The influx of one glutamate molecule is coupled with the co-transport of three Na+ ions and one H+ ion, and the counter-transport of one K+ ion, resulting in the net influx of two positive charges. This change in membrane potential can be detected using fluorescent membrane potential-sensitive dyes.
General Workflow:
Caption: General workflow for a fluorescence-based EAAT2 assay.
Advantages:
-
High-throughput screening compatible.[13]
-
Non-radioactive.
-
Provides real-time kinetic data.
Considerations:
-
Indirect measurement of transport activity.
-
Signal-to-noise ratio can be lower than radiolabeled assays.
-
Potential for compound interference with the fluorescent dye.
Protocol 3: Impedance-Based Assays
Impedance-based assays measure changes in cellular morphology and adhesion upon transporter activation.
Principle: The activation of EAAT2 and the subsequent ion and water flux can lead to subtle changes in cell shape and adherence to the culture plate. These changes can be detected as alterations in electrical impedance when cells are grown on microelectronic sensor arrays.
Advantages:
-
Label-free and non-invasive.
-
Provides real-time kinetic information.
Considerations:
-
As noted, one study found that this compound did not activate EAAT2 in their impedance-based assay system, suggesting this method may not be suitable for all modulators or may require specific assay conditions.[7][8][9][10]
Signaling and Transport Mechanism
The following diagram illustrates the proposed mechanism of action for this compound on EAAT2.
Caption: Mechanism of this compound as a positive allosteric modulator of EAAT2.
Conclusion
Measuring the activity of EAAT2 in the presence of the positive allosteric modulator this compound can be effectively achieved using a radiolabeled glutamate uptake assay. This method provides a direct and robust measure of transporter function. While alternative methods such as fluorescence- and impedance-based assays exist and offer advantages in terms of throughput and real-time measurement, their applicability for this compound should be carefully validated, given the conflicting reports in the literature. The protocols and data presented here provide a comprehensive guide for researchers to investigate the effects of this compound and other potential EAAT2 modulators, aiding in the development of novel therapeutics for neurological disorders.
References
- 1. kurkinengroup.com [kurkinengroup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Regulation of Astrocytic Glutamate Transporters in Health and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays [fondation-charcot.org]
- 10. researchgate.net [researchgate.net]
- 11. Restored glial glutamate transporter EAAT2 function as a potential therapeutic approach for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of Current Components and Partial Reaction Cycles in the Glial Glutamate Transporter EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of human excitatory amino acid transporters EAAT1, EAAT2 and EAAT3 in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GT 949 in Glutamate Homeostasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system (CNS), plays a critical role in a vast array of physiological processes, including synaptic plasticity, learning, and memory.[1][2][3] However, excessive extracellular glutamate levels lead to excitotoxicity, a pathological process implicated in numerous neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[1][2][4] The precise regulation of extracellular glutamate concentrations, or glutamate homeostasis, is therefore essential for maintaining normal neuronal function and preventing neurotoxicity.[3][4]
This regulation is primarily mediated by a family of excitatory amino acid transporters (EAATs).[1][2][3] Among the five subtypes, EAAT2 (also known as GLT-1 in rodents) is the most abundant and is responsible for the majority of glutamate uptake in the brain, predominantly by astrocytes.[1][3] Consequently, enhancing EAAT2 activity represents a promising therapeutic strategy for conditions associated with glutamate excitotoxicity.[1][4]
GT 949 has been identified as a potent and selective positive allosteric modulator (PAM) of EAAT2.[4][5] It enhances the rate of glutamate transport without affecting the transporter's affinity for glutamate.[4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in studying glutamate homeostasis.
Mechanism of Action
This compound functions as a noncompetitive positive allosteric modulator of the EAAT2 glutamate transporter.[4] This means it binds to a site on the transporter that is distinct from the glutamate binding site. This binding event induces a conformational change in the transporter that increases the maximum velocity (Vmax) of glutamate transport, effectively accelerating the removal of glutamate from the extracellular space.[4][5] Studies have shown that this compound does not significantly alter the Michaelis constant (KM) for glutamate, indicating that it does not affect the affinity of the transporter for its substrate.[4]
Data Presentation
The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| EC50 (EAAT2) | COS-7 cells | 0.26 ± 0.03 nM | [4][5] |
| Vmax Increase (EAAT2) | COS-7 cells | ~47% | [4][5] |
| Glutamate Uptake Enhancement | Cultured Astrocytes | ~58% | |
| Racemic Mixture EC50 | Cultured Astrocytes | 1 ± 0.07 nM | [4] |
| Enantiomer A EC50 | Cultured Astrocytes | 0.5 ± 0.04 nM | [4] |
| Enantiomer B EC50 | Cultured Astrocytes | 15 ± 1.3 nM | [4] |
Table 2: Selectivity Profile of this compound
| Transporter/Receptor | Effect | Reference |
| EAAT1 | No effect | [4] |
| EAAT3 | No effect | [4] |
| Dopamine Transporter (DAT) | No significant effect | |
| Serotonin Transporter (SERT) | No significant effect | |
| Norepinephrine Transporter (NET) | No significant effect | |
| NMDA Receptors | No effect | [4] |
Table 3: Neuroprotective Effects of this compound
| Experimental Model | Insult | This compound Concentration | Outcome | Reference |
| Bilaminar Cultures | 100 µM Glutamate (acute) | 10 nM | Increased neuronal survival to 87 ± 15% of baseline | [1] |
| In Vitro Excitotoxicity Model | Glutamate-mediated excitotoxicity | Not specified | Neuroprotective | [2][6] |
Experimental Protocols
Protocol 1: In Vitro Glutamate Uptake Assay in Transfected COS-7 Cells
This protocol is designed to assess the effect of this compound on EAAT2-mediated glutamate uptake in a heterologous expression system.
Materials:
-
COS-7 cells
-
cDNA encoding human EAAT2
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
[³H]-L-glutamate
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Transfection:
-
Culture COS-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 24-well plates at a density that will result in 80-90% confluency on the day of transfection.
-
Transfect cells with EAAT2 cDNA using a suitable transfection reagent according to the manufacturer's instructions. Use an empty vector as a control.
-
Allow cells to express the transporter for 24-48 hours post-transfection.
-
-
Glutamate Uptake Assay:
-
On the day of the assay, wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in KRH buffer for 10 minutes at 37°C.
-
Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]-L-glutamate (e.g., 50 nM).
-
Allow the uptake to proceed for 5 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the protein concentration in each well.
-
Subtract the non-specific uptake (measured in the presence of a non-transported inhibitor like TBOA or in mock-transfected cells).
-
Plot the percentage of control (vehicle) uptake against the log concentration of this compound to determine the EC50 value.
-
Protocol 2: Neuroprotection Assay in Primary Neuronal Cultures
This protocol assesses the ability of this compound to protect neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
L-glutamate
-
This compound
-
AP-V (NMDA receptor antagonist, as a positive control)
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
Procedure:
-
Primary Neuron Culture:
-
Isolate and culture primary neurons from embryonic or neonatal rodents according to standard protocols.
-
Plate neurons on poly-D-lysine coated plates and maintain in Neurobasal medium.
-
Allow neurons to mature for at least 14 days in vitro (DIV).
-
-
Excitotoxicity Induction and Treatment:
-
Induce excitotoxicity by exposing the neuronal cultures to a high concentration of L-glutamate (e.g., 100 µM) for a defined period (e.g., 20 minutes for acute insult).
-
After the insult, remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium.
-
Treat the cultures with this compound (e.g., 10 nM), vehicle control, or a positive control like AP-V (e.g., 40 µM).
-
-
Assessment of Neuronal Viability:
-
Incubate the cultures for 24 hours post-treatment.
-
Assess neuronal viability using a suitable assay. For example, with an MTT assay, incubate with MTT solution, lyse the cells, and measure the absorbance at the appropriate wavelength.
-
Quantify cell death or survival relative to the vehicle-treated control group.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a positive allosteric modulator of EAAT2.
Experimental Workflow for Glutamate Uptake Assay
Caption: Workflow for assessing this compound's effect on glutamate uptake.
Important Considerations and Contrary Evidence
While the initial characterization of this compound demonstrated its potent and selective activity, it is crucial for researchers to be aware of recent findings that have presented challenges in reproducing these effects. A 2024 study reported an inability to observe EAAT2 or EAAT3 activation by this compound in impedance-based assays and radioligand uptake assays under their experimental conditions.[7][8][9] The authors of this study suggest that the activating effects of this compound may be highly dependent on specific and potentially difficult-to-replicate assay conditions.[9]
Therefore, researchers utilizing this compound should:
-
Carefully optimize their experimental conditions.
-
Include appropriate positive and negative controls.
-
Consider utilizing multiple assay formats to validate their findings.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of EAAT2 in glutamate homeostasis and its potential as a therapeutic target. Its high potency and selectivity make it a powerful probe for dissecting the contributions of EAAT2 to synaptic function and neuroprotection. However, researchers should proceed with a rigorous and well-controlled experimental design, being mindful of the reported variability in its observed effects. These application notes and protocols provide a solid foundation for the use of this compound in advancing our understanding of glutamate transporter modulation.
References
- 1. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of glutamate transporters in the pathophysiology of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kurkinengroup.com [kurkinengroup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays [fondation-charcot.org]
Troubleshooting & Optimization
GT 949 solubility issues and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of GT 949. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a novel small molecule that has been reported as a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[1][2][3] EAAT2 is the primary transporter responsible for the clearance of glutamate (B1630785) from the synaptic cleft in the central nervous system. By enhancing the activity of EAAT2, this compound is suggested to increase the rate of glutamate uptake, thereby potentially offering neuroprotective effects in conditions associated with excitotoxicity.[1][4]
Q2: What are the main solubility characteristics of this compound?
This compound is a hydrophobic compound with low aqueous solubility. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Several suppliers indicate a solubility of up to 100 mM in DMSO. For aqueous-based in vitro and in vivo experiments, the use of co-solvents and surfactants is necessary to maintain solubility and prevent precipitation.
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, it is recommended to first prepare a concentrated stock solution of this compound in 100% anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Gentle warming and vortexing can aid in dissolution. If precipitation is observed, brief sonication may be helpful.[5]
Q4: How stable is this compound in DMSO stock solution?
When stored properly at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, this compound stock solutions in DMSO are expected to be stable for an extended period. Data from some suppliers suggest that the solid compound is stable for at least three years at -20°C.
Q5: I am observing conflicting results regarding the activity of this compound. Is this a known issue?
Yes, there are conflicting reports in the scientific literature regarding the activity of this compound as an EAAT2 positive allosteric modulator. While the initial studies by Kortagere et al. (2018) and Falcucci et al. (2019) reported potent activation of EAAT2, a more recent study by Van Veggel et al. (2024) was unable to reproduce these findings in their impedance-based and radiolabeled glutamate uptake assays.[6][7] This suggests that the observed activity of this compound may be highly dependent on the specific experimental conditions and assay setup. Researchers should be aware of this discrepancy when designing and interpreting their experiments.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture medium or assay buffer after adding the this compound working solution.
-
Inconsistent or lower-than-expected biological activity.
-
High variability between replicate wells or experiments.
Possible Causes:
-
Poor aqueous solubility: this compound is hydrophobic and will precipitate when the concentration in the aqueous medium exceeds its solubility limit.
-
Incorrect dilution method: Adding the aqueous buffer to the DMSO stock instead of the other way around can cause localized high concentrations and precipitation.
-
Low temperature of the aqueous medium: Colder temperatures can decrease the solubility of the compound.
Solutions:
| Solution | Detailed Protocol |
| Use of Co-solvents and Surfactants | For in vitro cell-based assays, a common approach is to use a multi-component solvent system. One published protocol involves a final concentration of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare this by sequentially adding and mixing the components. |
| Step-wise Dilution | Prepare intermediate dilutions of your high-concentration DMSO stock in 100% DMSO first. Then, add a small volume of the final DMSO intermediate to your pre-warmed aqueous buffer while vortexing to ensure rapid and uniform dispersion. |
| Control Final DMSO Concentration | Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) and is consistent across all experimental and control groups. High concentrations of DMSO can be toxic to cells. |
| Gentle Warming | Pre-warming the aqueous buffer to 37°C before adding the this compound solution can help improve solubility. However, avoid prolonged heating which may degrade the compound. |
| Sonication | If a precipitate forms, brief sonication in a water bath sonicator can help to redissolve the compound. |
Issue 2: Inconsistent or No Biological Activity
Symptoms:
-
Failure to observe the expected enhancement of glutamate uptake in EAAT2-expressing cells.
-
High variability in the measured biological response.
Possible Causes:
-
Conflicting compound activity: As noted in the FAQs, the activity of this compound as an EAAT2 PAM has been questioned. The specific assay conditions may not be suitable to observe the reported effect.
-
Compound degradation: Improper storage or handling of this compound or its solutions.
-
Assay-specific artifacts: Interference of the compound with the assay readout (e.g., fluorescence quenching, interaction with radiolabels).
-
Cell health and passage number: Poor cell health or high passage number can lead to altered transporter expression and function.
-
Presence of serum proteins: Hydrophobic compounds like this compound can bind to serum proteins, reducing the free concentration available to interact with the target.[8][9][10][11][12]
Solutions:
| Solution | Detailed Protocol |
| Assay Protocol Review | Carefully compare your experimental protocol with those published in the original studies by Kortagere et al. and the conflicting study by Van Veggel et al. Pay close attention to cell lines, incubation times, buffer compositions, and the method of detection. |
| Positive and Negative Controls | Include appropriate positive controls (e.g., a known EAAT2 activator, if available) and negative controls (e.g., vehicle-treated cells, cells not expressing EAAT2) in every experiment. |
| Assess Compound Stability | Prepare fresh working solutions for each experiment from a properly stored stock solution. |
| Investigate Assay Interference | Run control experiments to test for any direct effect of this compound on your detection method (e.g., fluorescence intensity, radioactivity counting). |
| Optimize Cell Culture Conditions | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. |
| Consider Serum-Free Conditions | If using serum in your assay, consider performing experiments in serum-free medium to avoid compound sequestration by serum proteins. If serum is required, ensure the concentration is consistent across all experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Preparation of 10 mM Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 527.66 g/mol ).
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.
-
-
Preparation of Working Solutions in Aqueous Buffer (Example):
-
Prepare a series of intermediate dilutions of the 10 mM stock solution in 100% DMSO (e.g., 1 mM, 100 µM).
-
Pre-warm your final aqueous assay buffer (e.g., cell culture medium) to 37°C.
-
To prepare the final working solution, add a small volume of the appropriate DMSO intermediate to the pre-warmed aqueous buffer while vortexing. For example, to make a 1 µM working solution from a 1 mM intermediate, you would perform a 1:1000 dilution.
-
Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.1%).
-
Protocol 2: General Workflow for a Radiolabeled Glutamate Uptake Assay
This is a generalized protocol and should be optimized for your specific cell type and experimental conditions.
-
Cell Plating: Plate EAAT2-expressing cells in a suitable multi-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-incubation: Wash the cells with a pre-warmed, sodium-containing uptake buffer. Pre-incubate the cells with the this compound working solution or vehicle control for a specified period.
-
Initiate Uptake: Add the uptake buffer containing a known concentration of radiolabeled L-[3H]glutamate and unlabeled L-glutamate.
-
Terminate Uptake: After a defined incubation time, rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold, sodium-free buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Compare the glutamate uptake in this compound-treated cells to vehicle-treated cells.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM | Readily soluble.[2] |
| Aqueous Buffer | Very Low | Requires co-solvents for concentrations typically used in biological assays. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.74 mM) | A formulation for achieving higher concentrations in aqueous-based solutions. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.74 mM) | An alternative formulation using a cyclodextrin (B1172386) to enhance solubility. |
Visualizations
References
- 1. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kurkinengroup.com [kurkinengroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GT 949 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of GT 949, a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[1][2] This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a positive allosteric modulator of EAAT2, the primary glutamate (B1630785) transporter in the central nervous system.[1][2] It enhances the rate of glutamate uptake by astrocytes, thereby helping to maintain low extracellular glutamate levels and prevent excitotoxicity.[1][3] this compound does not directly bind to the glutamate binding site but rather to a distinct allosteric site, which conformationally changes the transporter to increase its maximal transport velocity (Vmax) without significantly affecting its affinity for glutamate (Km).[2]
Q2: What are the recommended starting concentrations for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available literature, the following starting concentrations are recommended:
| Cell Type | Assay Type | Recommended Starting Concentration Range | Key Parameters |
| COS-7 cells (transfected with EAAT2) | Glutamate Uptake Assay | 0.1 nM - 10 nM | EC₅₀: ~0.26 nM[2] |
| Primary Cultured Astrocytes | Glutamate Uptake Assay | 0.5 nM - 20 nM | EC₅₀ (racemic mixture): ~1 nMEC₅₀ (enantiomer A): ~0.5 nMEC₅₀ (enantiomer B): ~15 nM[2] |
| Primary Cortical Neurons (in co-culture with glia) | Neuroprotection Assay (Glutamate-induced excitotoxicity) | 10 nM - 100 nM | A significant neuroprotective effect was observed at 10 nM and was more pronounced at 100 nM in some models.[4] |
| Pure Glia Cultures | Cytotoxicity Assessment | Up to 1 µM | No significant toxicity was observed up to 1 µM.[4] |
Q3: How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in DMSO up to 100 mM.[1]
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 5.28 mg of this compound (MW: 527.66 g/mol ) in 1 mL of anhydrous DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No Observable Effect of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 nM to 1 µM) to determine the optimal concentration for your specific cell line and assay. |
| Incorrect Assay Conditions | The effect of PAMs can be highly dependent on assay conditions. Ensure that the concentration of the endogenous agonist (glutamate) is appropriate. The effect of a PAM is often more pronounced at sub-saturating concentrations of the agonist. |
| Low EAAT2 Expression in Cell Line | Verify the expression level of EAAT2 in your cell model using techniques like Western blot or qPCR. Consider using a cell line with higher endogenous expression or a transiently transfected system. |
| Compound Inactivity or Degradation | Prepare a fresh stock solution of this compound. Ensure proper storage of the compound. |
| Assay-Dependent Activity | Be aware that a recent study reported an inability to reproduce the EAAT2 activating effects of this compound in their specific impedance-based and radioligand uptake assays. This suggests that the modulatory effect of this compound might be sensitive to specific, and potentially difficult to replicate, experimental conditions. Consider validating the effect of this compound in your system using a well-established functional assay, such as a radiolabeled glutamate uptake assay. |
Issue 2: High Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Step |
| This compound Cytotoxicity | Although studies have shown no toxicity up to 1 µM in pure glial cultures, it is crucial to determine the cytotoxic concentration in your specific cell model.[4] Perform a cell viability assay (e.g., MTT, LDH) with a range of this compound concentrations. |
| Solvent Toxicity | Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without this compound). |
| Excitotoxicity in Neuronal Cultures | In pure neuronal cultures, prolonged enhancement of glutamate uptake might disrupt glutamate homeostasis and lead to excitotoxicity. It is recommended to use neuron-glia co-cultures for neuroprotection studies. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Maintain consistent cell passage numbers, seeding densities, and culture conditions. |
| Inconsistent Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment from a frozen stock. |
| Assay Timing and Washes | Ensure precise timing of incubation steps and consistent washing procedures to remove excess compound and radiolabel. |
Experimental Protocols
Detailed Methodology for Determining Optimal this compound Concentration using a Radiolabeled Glutamate Uptake Assay
This protocol is adapted from established methods for measuring glutamate transporter activity.
Materials:
-
Cells expressing EAAT2 (e.g., primary astrocytes, transfected HEK293 or COS-7 cells)
-
96-well culture plates
-
This compound
-
[³H]-L-glutamate
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Lysis Buffer (e.g., 0.1 M NaOH)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in Uptake Buffer. A typical concentration range to test would be from 0.01 nM to 1 µM. Also, prepare a vehicle control (Uptake Buffer with the same final DMSO concentration).
-
Pre-incubation with this compound:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed Uptake Buffer.
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Glutamate Uptake:
-
Add [³H]-L-glutamate to each well to a final concentration that is appropriate for your system (typically in the low nanomolar range to be sensitive to changes in Vmax).
-
Incubate at 37°C for a predetermined time (e.g., 5-10 minutes). This time should be within the linear range of uptake for your cell type.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold Uptake Buffer to remove extracellular [³H]-L-glutamate.
-
-
Cell Lysis and Scintillation Counting:
-
Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well (optional but recommended for higher accuracy).
-
Plot the percentage of glutamate uptake enhancement against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 2. kurkinengroup.com [kurkinengroup.com]
- 3. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
GT 949 stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of GT 949, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1] It is recommended to keep the compound in a dry and dark place.[2]
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound. It is soluble up to 100 mM in DMSO.[3][4][5] For complete dissolution, ultrasonic treatment may be necessary.[1][6] It is also soluble in ethanol (B145695) up to 10 mM.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Q4: Is this compound stable in aqueous solutions?
Q5: How many freeze-thaw cycles can a this compound stock solution in DMSO tolerate?
A5: While specific freeze-thaw stability data for this compound is not published, it is best practice to minimize freeze-thaw cycles. Aliquoting the stock solution is highly recommended. General studies on small molecules in DMSO have shown that many compounds are stable for several freeze-thaw cycles, but this is compound-dependent.
Troubleshooting Guide
Issue 1: Inconsistent or no biological activity of this compound in my assay.
-
Possible Cause 1: Compound Degradation.
-
Recommendation: Prepare fresh working solutions from a new aliquot of the stock solution. If the problem persists, prepare a fresh stock solution from the powder. It is also advisable to periodically check the purity of the stock solution using methods like HPLC.
-
-
Possible Cause 2: Assay-specific conditions.
-
Recommendation: The biological activity of this compound as a positive allosteric modulator of EAAT2 has been reported to be sensitive to specific experimental conditions.[8] Review your experimental protocol carefully. Factors such as cell type, expression level of EAAT2, incubation time, and the composition of the assay buffer can significantly impact the observed activity. Consider optimizing these parameters in your assay.
-
-
Possible Cause 3: Incorrect solution preparation.
Issue 2: Precipitation observed in my this compound solution.
-
Possible Cause 1: Poor Solubility in the chosen solvent or buffer.
-
Recommendation: If precipitation occurs in your stock solution, try preparing a more dilute stock. If precipitation is observed in your aqueous working solution, it may be due to the lower solubility of this compound in aqueous media. Consider using a co-solvent system or freshly preparing the solution immediately before use. For some in-vivo formulations, co-solvents like PEG300 and Tween-80 are used to improve solubility.[1]
-
-
Possible Cause 2: Compound degradation to an insoluble product.
-
Recommendation: Analyze the precipitate to determine if it is the parent compound or a degradation product. If it is a degradant, this indicates instability under the current storage or experimental conditions.
-
Data Presentation
Table 1: this compound Storage and Solubility Summary
| Form | Solvent/Condition | Temperature | Duration | Reference |
| Powder | Dry, dark | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | ||
| Solution | DMSO | -20°C | Up to 1 year | [1] |
| -80°C | Up to 2 years | [1] | ||
| Solubility | DMSO | Room Temperature | Up to 100 mM | [3][4][5] |
| Ethanol | Room Temperature | Up to 10 mM |
Table 2: General Stability of Small Molecules in DMSO (for reference)
| Condition | Observation | Reference |
| Water Content | Increased water content in DMSO can accelerate degradation of susceptible compounds. | [9] |
| Freeze/Thaw Cycles | Minimal degradation was observed for many compounds after multiple freeze/thaw cycles. However, this is highly compound-dependent. | |
| Storage Temperature | 85% of compounds in a large library were found to be stable in DMSO/water (90/10) for 2 years at 4°C. | [10] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol provides a framework for determining the stability of this compound in a specific solvent or buffer.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution in the buffer of interest (e.g., PBS, cell culture media) to the final experimental concentration. Ensure the final concentration of the organic solvent is compatible with your assay.
-
-
Incubation:
-
Aliquot the working solution into multiple vials for each time point and storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).
-
-
Time Points:
-
Analyze one aliquot from each condition at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The t=0 sample should be analyzed immediately after preparation.
-
-
Sample Analysis:
-
Analyze the concentration and purity of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Logical steps for troubleshooting inconsistent this compound activity.
Caption: this compound enhances EAAT2-mediated glutamate uptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Genetic dys-regulation of astrocytic glutamate transporter EAAT2 and its implications in neurological disorders and manganese toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. xcessbio.com [xcessbio.com]
- 7. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 8. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GT 949 Glutamate Uptake Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GT 949 in glutamate (B1630785) uptake assays. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound glutamate uptake experiments in a question-and-answer format.
Q1: I am not observing any activation of EAAT2-mediated glutamate uptake with this compound. What are the possible reasons?
Failure to observe EAAT2 activation by this compound is a commonly reported issue, as the compound's activating effect appears to be highly sensitive to specific assay conditions.[1][2][3][4] Several factors could contribute to this:
-
Suboptimal Assay Conditions: The original assay conditions described for this compound's activity may not be ideal for observing activation. For instance, prolonged incubation with the radiolabeled substrate and using cells in suspension might mask the activating effect.[1]
-
Cell Health and Viability: Poor cell health can significantly impact transporter function. High glutamate concentrations can be excitotoxic to some cell types, leading to compromised cell integrity and unreliable assay results.
-
Incorrect Transporter Conformation or Mutation: The binding and allosteric modulation by this compound depend on specific amino acid residues within the EAAT2 transporter. If you are using a mutated transporter, it's possible that key residues for this compound interaction are altered.[1]
-
High Background Signal: A high background signal can obscure a modest increase in glutamate uptake.
Troubleshooting Steps:
-
Optimize Assay Conditions:
-
Use Adherent Cells: Perform the assay on adherent cell monolayers instead of cells in suspension.
-
Shorten Incubation Times: Reduce the incubation time with the radiolabeled glutamate to measure the initial uptake rate. A long incubation can lead to substrate saturation and make it difficult to detect enhancement.
-
Titrate this compound Concentration: Perform a full dose-response curve to ensure you are testing an optimal concentration range (e.g., 0.1 nM to 10 µM).[1]
-
-
Assess Cell Viability:
-
Microscopic Examination: Visually inspect your cells for normal morphology before and after the assay.
-
Viability Assays: If you suspect cytotoxicity, perform a standard cell viability assay such as an MTT or LDH release assay.
-
-
Verify Transporter Integrity:
-
Sequence Verification: If using a mutated EAAT2 construct, re-verify the sequence to ensure that key residues for this compound binding (e.g., M86, L295, S465, W472) are not inadvertently altered.[1]
-
Positive Control for Transporter Function: Use a known EAAT2 inhibitor, such as TFB-TBOA, as a negative control in your assay. A significant reduction in glutamate uptake in the presence of the inhibitor confirms that the expressed transporters are functional.[1]
-
-
Minimize Background Signal:
-
Thorough Washing: After incubation with radiolabeled glutamate, wash the cells rapidly and thoroughly with ice-cold phosphate-buffered saline (PBS) to remove all extracellular radioactivity. Incomplete washing is a common source of high background.
-
Use Serum-Free Medium: Perform the assay in a serum-free medium, as growth factors in serum can stimulate basal glutamate uptake.
-
Avoid Edge Effects: In multi-well plates, avoid using the outer wells for experimental samples as they are more prone to evaporation and temperature fluctuations, which can lead to variability. Fill the outer wells with sterile PBS or media.
-
Q2: My glutamate uptake assay is showing high variability between replicate wells. What could be the cause?
High variability can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell distribution across wells will lead to different amounts of transporter expression per well.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the radiolabeled glutamate or the test compounds, can introduce significant variability.
-
Inconsistent Incubation Times: Variations in the timing of reagent addition and removal, particularly for short incubation steps, can affect the results.
-
Temperature Fluctuations: Temperature can influence transporter activity. Inconsistent temperatures across the plate or between experiments can lead to variable results.
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension to promote even distribution in the wells.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Standardize Incubation Times: Use a multichannel pipette for simultaneous addition of reagents to multiple wells. For manual additions, be consistent with the timing between wells.
-
Maintain Stable Temperature: Ensure the plate is incubated at a stable and uniform temperature. Using a water bath or a temperature-controlled incubator is recommended.
Q3: What are the appropriate controls for a this compound glutamate uptake assay?
Proper controls are essential for interpreting your results correctly:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound. This control is used as the baseline for calculating the percentage of activation.
-
Positive Control (Inhibitor): A well-characterized EAAT2 inhibitor like TFB-TBOA. This demonstrates that the glutamate uptake is mediated by the transporter and that the assay can detect modulation of its activity.[1]
-
Negative Control (Empty Vector): Cells transfected with an empty vector. This helps to determine the background glutamate uptake that is not mediated by the overexpressed EAAT2.
-
Uninduced Control (for inducible systems): If you are using an inducible expression system (e.g., with doxycycline), a control without the inducing agent is necessary to determine the basal uptake in uninduced cells.[1]
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound in the literature.
Table 1: Potency of this compound on EAAT2
| Cell Type | Assay Type | Parameter | Value | Reference |
| COS-7 cells | Radioligand Uptake | EC50 | 0.26 ± 0.03 nM | [5] |
| Cultured Astrocytes | Radioligand Uptake | EC50 (racemic) | 1 ± 0.07 nM | [5] |
| Cultured Astrocytes | Radioligand Uptake | EC50 (enantiomer A) | 0.5 ± 0.04 nM | [5] |
| Cultured Astrocytes | Radioligand Uptake | EC50 (enantiomer B) | 15 ± 1.3 nM | [5] |
Table 2: Effect of this compound on EAAT2 Kinetics
| Compound | Concentration | Effect on Vmax | Effect on Km | Reference |
| This compound | 10 nM | ~47% increase | No significant change | [5] |
Vmax: Maximum velocity of transport; Km: Michaelis constant (substrate affinity)
Experimental Protocols
Radioligand Glutamate Uptake Assay in Transfected COS-7 Cells
This protocol is a general guideline based on published methods and should be optimized for your specific experimental conditions.[5][6]
Materials:
-
COS-7 cells
-
EAAT2 expression vector and empty vector
-
Transfection reagent
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline with calcium and magnesium (PBS-CM)
-
[3H]-L-glutamate
-
This compound
-
TFB-TBOA (or other suitable EAAT2 inhibitor)
-
Lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail
-
24-well plates
-
Scintillation counter
Procedure:
-
Cell Seeding and Transfection:
-
Seed COS-7 cells in 24-well plates at a density that will result in 80-90% confluency at the time of the assay.
-
Transfect the cells with the EAAT2 expression vector or an empty vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the transporter for 24-48 hours.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells twice with warm PBS-CM.
-
-
Compound Incubation:
-
Add PBS-CM containing the desired concentrations of this compound, TFB-TBOA, or vehicle to the respective wells.
-
Incubate the plate for 10 minutes at room temperature.
-
-
Glutamate Uptake:
-
Add [3H]-L-glutamate to each well to a final concentration of 50 nM.
-
Incubate for 5-10 minutes at room temperature. The incubation time should be optimized to be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution.
-
Wash the cells three times with ice-cold PBS-CM to stop the uptake and remove extracellular radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Add lysis buffer to each well and incubate for 20 minutes on a shaker to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the average CPM from the empty vector control wells (nonspecific uptake) from the CPM of all other wells.
-
Normalize the data to the vehicle control (set to 100%) to determine the percentage of activation or inhibition.
-
For dose-response curves, plot the percentage of activation against the log of the this compound concentration and fit the data using a non-linear regression model (e.g., in GraphPad Prism) to determine the EC50.
-
Visualizations
References
- 1. kurkinengroup.com [kurkinengroup.com]
- 2. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
challenges in working with GT 949
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GT 949, a selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator of EAAT2.[1][2][3] Its primary mechanism of action is to enhance the transport of glutamate (B1630785) by EAAT2, not by interacting with the glutamate binding site, but by binding to an allosteric site on the transporter. This leads to an increase in the maximal velocity (Vmax) of glutamate uptake without significantly affecting the affinity (Km) of the transporter for glutamate.[1][4]
Q2: What is the reported potency (EC50) of this compound?
In vitro studies have reported an EC50 of approximately 0.26 nM for this compound in stimulating glutamate uptake in COS-7 cells expressing EAAT2.[1][2][4][5]
Q3: Is this compound selective for EAAT2?
Yes, this compound is reported to be highly selective for EAAT2 over other excitatory amino acid transporters (EAAT1 and EAAT3) and does not show significant activity at the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), or dopamine (B1211576) transporter (DAT).[1][5]
Q4: What are the potential therapeutic applications of this compound?
By enhancing glutamate clearance from the synapse, this compound has shown neuroprotective properties in in vitro models of excitotoxicity.[1][6][7] This suggests its potential for investigation in neurological disorders associated with glutamate excitotoxicity, such as stroke, epilepsy, and neurodegenerative diseases.[7]
Troubleshooting Guide
Issue 1: Difficulty in observing the reported EAAT2 activation with this compound.
Recent studies have highlighted that the activating effect of this compound on EAAT2 can be challenging to reproduce and may be highly dependent on the specific experimental conditions.[8][9]
-
Possible Cause 1: Assay System and Conditions. The original positive results were observed in specific cell lines (e.g., COS-7) and primary astrocyte cultures using radiolabeled glutamate uptake assays.[2][10] Different cell lines or alternative assay technologies, such as impedance-based assays, may not show the same effect.[8]
-
Troubleshooting Steps:
-
Optimize Assay Conditions: If possible, try to replicate the assay conditions described in the original publications, paying close attention to cell type, incubation times, and substrate concentrations.
-
Use a Validated Positive Control: Include a known EAAT2 activator or a compound with a well-characterized effect on glutamate transport to ensure your assay system is responsive.
-
Consider Alternative Readouts: If using a non-traditional assay for glutamate transport, validate it against a more established method, such as a radiolabeled uptake assay.
-
-
Possible Cause 2: Compound Purity and Handling.
-
Troubleshooting Steps:
Issue 2: Poor solubility of this compound in aqueous solutions.
This compound is a lipophilic molecule and may precipitate in aqueous buffers.
-
Possible Cause: Improper Dissolution.
-
Troubleshooting Steps:
-
Use of DMSO for Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO.[1][3] Sonication may be required to fully dissolve the compound.[4]
-
Serial Dilutions: Perform serial dilutions of the DMSO stock in your final assay buffer. Ensure the final concentration of DMSO in your experiment is low and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
-
In Vivo Formulations: For in vivo experiments, specific formulations using co-solvents like PEG300, Tween-80, or SBE-β-CD may be necessary to maintain solubility.[1]
-
Issue 3: Variability in experimental results.
-
Possible Cause: Inconsistent Experimental Procedures.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps, including cell plating density, compound incubation times, and washing procedures, are consistent between experiments.
-
Include Proper Controls: Always include vehicle-only controls, and if possible, a negative control compound that is structurally similar but inactive.
-
Monitor Cell Health: Ensure the health and viability of your cells, as compromised cells can exhibit altered transporter function.
-
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Cell System | Reference |
| EAAT2 EC50 | 0.26 nM | COS-7 cells | [1][2][4][5] |
| EAAT1 Activity | No effect | COS-7 cells | [4] |
| EAAT3 Activity | No effect | COS-7 cells | [4] |
| SERT IC50 | >1 mM | Not specified | [5] |
| NET IC50 | >1 mM | Not specified | [5] |
| DAT IC50 | >1 mM | Not specified | [5] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 100 mM | May require heating or sonication | [3] |
| Ethanol | 10 mM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 527.66 g/mol ) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to two years.[1][11]
Protocol 2: In Vitro Glutamate Uptake Assay using this compound
This protocol is a generalized procedure based on methods described for glutamate uptake assays.
-
Cell Culture: Plate cells (e.g., COS-7 cells transiently transfected with EAAT2, or primary astrocytes) in a suitable multi-well plate and culture until they reach the desired confluency.
-
Pre-incubation:
-
Wash the cells gently with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution.
-
Add KRH buffer containing the desired concentrations of this compound or vehicle control (with the same final DMSO concentration) to the wells.
-
Incubate for a specific period (e.g., 10-30 minutes) at 37°C.
-
-
Glutamate Uptake:
-
Initiate the uptake by adding a solution containing a known concentration of L-glutamate and a tracer amount of [3H]-L-glutamate to each well.
-
Incubate for a defined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the glutamate-containing solution and washing the cells multiple times with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration in each well.
-
Express the results as a percentage of the vehicle control and plot the data to determine the EC50 of this compound.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator of EAAT2.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kurkinengroup.com [kurkinengroup.com]
- 3. rndsystems.com [rndsystems.com]
- 4. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays [fondation-charcot.org]
- 10. scribd.com [scribd.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: GT 949 In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro use of GT 949.
Disclaimer: this compound is a fictional compound. The following information is provided as a template and is based on common challenges and methodologies used for in vitro studies of kinase inhibitors.
I. Mechanism of Action Overview
This compound is a potent and selective inhibitor of the Fictional Kinase 1 (FK1) signaling pathway. FK1 is a key regulator of cell proliferation and survival, and its aberrant activation is implicated in various malignancies. This compound exerts its anti-cancer effects by blocking the phosphorylation of downstream targets of FK1, thereby inducing cell cycle arrest and apoptosis.
Caption: Hypothetical FK1 signaling pathway inhibited by this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my IC50 values for this compound higher than expected or inconsistent?
A1: Several factors can influence IC50 values. Consider the following:
-
Cell Line Specifics: The expression level of FK1 can vary between cell lines, affecting sensitivity to this compound.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Test a range of serum concentrations to determine the optimal condition.
-
Cell Seeding Density: Overly confluent or sparse cell cultures can lead to variability. Ensure consistent cell seeding densities across experiments.
-
Assay Incubation Time: The duration of drug exposure can impact the observed IC50. A 72-hour incubation is a standard starting point.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and has not undergone freeze-thaw cycles that could degrade the compound.
Q2: I'm not observing a decrease in phosphorylated FK1 (p-FK1) after this compound treatment. What should I do?
A2: This could be due to issues with either the treatment or the detection method.
-
Treatment Duration: Inhibition of p-FK1 can be rapid. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended to identify the optimal time point for observing target inhibition.
-
Lysate Preparation: Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Antibody Quality: The specificity and avidity of your p-FK1 antibody are critical. Validate your antibody using appropriate positive and negative controls.
-
Western Blotting Technique: Ensure complete protein transfer and use an appropriate blocking buffer to minimize background signal.
Q3: My cell viability results are fluctuating between replicate wells. How can I improve reproducibility?
A3: To improve reproducibility, focus on consistency in your experimental technique:
-
Cell Plating: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution.
-
Pipetting Technique: Use calibrated pipettes and consistent technique when adding cells, media, and this compound to the plates.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
III. Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | FK1 Expression | IC50 (nM) |
| Cell Line A | Breast | High | 50 |
| Cell Line B | Lung | Moderate | 250 |
| Cell Line C | Colon | Low | >1000 |
Table 2: Effect of Serum Concentration on this compound IC50 in Cell Line A
| FBS Concentration | IC50 (nM) |
| 1% | 25 |
| 5% | 50 |
| 10% | 100 |
IV. Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
Caption: Workflow for a cell proliferation assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound and treat the cells for 72 hours.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and perform a non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for Target Engagement
Caption: Workflow for Western blotting to assess target engagement.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-FK1 and total FK1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
V. Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common in vitro issues.
avoiding off-target effects of GT 949
Welcome to the technical support center for GT-949. This resource is designed to help researchers, scientists, and drug development professionals effectively use GT-949 in their experiments while minimizing and understanding potential off-target effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
1. What is the primary target of GT-949 and its mechanism of action?
GT-949 is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase A (TKA). TKA is a critical component of the TKA-Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is implicated in cell proliferation and survival. By binding to the ATP-binding pocket of TKA, GT-949 prevents its phosphorylation and subsequent activation, leading to the inhibition of downstream signaling.
2. What are the known off-target effects of GT-949?
While GT-949 is highly selective for TKA, cross-reactivity with other kinases, particularly those with structurally similar ATP-binding sites, can occur at higher concentrations. The most notable off-targets identified through kinome-wide screening are Tyrosine Kinase B (TKB) and Tyrosine Kinase C (TKC). Inhibition of these kinases can lead to unintended cellular effects.
3. How can I determine the optimal concentration of GT-949 to minimize off-target effects in my experiments?
The optimal concentration of GT-949 will vary depending on the cell type and experimental context. We recommend performing a dose-response experiment to determine the lowest concentration of GT-949 that achieves the desired on-target effect (e.g., inhibition of TKA phosphorylation) without significantly impacting known off-target pathways. A starting point for concentration ranges can be found in the data tables below.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent phenotypic results after GT-949 treatment.
-
Possible Cause: This could be due to off-target effects, batch-to-batch variability of the compound, or issues with cell culture conditions.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Western blot to verify that GT-949 is inhibiting the phosphorylation of TKA and its downstream target STAT3 at your working concentration.
-
Assess Off-Target Pathways: Check for the inhibition of known off-target kinases, such as TKB and TKC, and their respective downstream signaling.
-
Perform a Rescue Experiment: If the on-target is known to regulate a specific phenotype, attempt to rescue the effect by introducing a constitutively active form of TKA or a downstream effector.
-
Use a Structurally Unrelated Inhibitor: If possible, use another inhibitor of TKA with a different chemical scaffold to see if it recapitulates the observed phenotype.
-
Issue 2: High levels of cell death are observed at concentrations expected to be selective for the primary target.
-
Possible Cause: The cell line being used may be particularly sensitive to the inhibition of off-target kinases that regulate cell survival pathways.
-
Troubleshooting Steps:
-
Titrate GT-949 Concentration: Perform a detailed cell viability assay (e.g., MTS or Annexin V staining) with a fine-grained titration of GT-949 to identify a narrower therapeutic window.
-
Compare with Control Cell Lines: Test GT-949 on a cell line that does not express the primary target (TKA) to isolate the effects of off-target inhibition.
-
Analyze Key Survival Pathways: Use Western blotting or other molecular biology techniques to investigate the activity of key pro-survival and apoptotic pathways that may be affected by off-target kinase inhibition.
-
Quantitative Data
Table 1: In Vitro Kinase Selectivity Profile of GT-949
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TKA |
| TKA (On-Target) | 5 | 1 |
| TKB (Off-Target) | 250 | 50 |
| TKC (Off-Target) | 800 | 160 |
| TKE (Off-Target) | >10,000 | >2,000 |
| TKF (Off-Target) | >10,000 | >2,000 |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Recommended Starting Concentration (nM) | Recommended Max Concentration (nM) | Notes |
| On-Target Inhibition (p-TKA) | 10 | 100 | Aim for >90% inhibition of TKA phosphorylation. |
| Cell Viability / Proliferation | 1 | 500 | Determine EC50 for your specific cell line. |
| Off-Target Assessment (p-TKB) | 100 | 2000 | Significant inhibition is expected at higher concentrations. |
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Activity
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of GT-949 concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-TKA (to assess on-target inhibition)
-
Total TKA (as a loading control)
-
Phospho-STAT3 (to assess downstream pathway inhibition)
-
Total STAT3 (as a loading control)
-
Phospho-TKB (to assess off-target effects)
-
Total TKB (as a loading control)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: TKA Signaling Pathway and Point of Inhibition by GT-949.
Caption: Workflow for Deconvoluting On-Target vs. Off-Target Effects.
Caption: Decision Tree for Troubleshooting Unexpected Cell Death.
interpreting conflicting results with GT 949
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and conflicting results encountered during experiments with GT 949, a selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter-2 (EAAT2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a potent and selective positive allosteric modulator of EAAT2.[1] It is reported to enhance the maximal transport rate (Vmax) of glutamate (B1630785) uptake by EAAT2 without significantly affecting the substrate affinity (Km).[2] This allosteric modulation is expected to increase the clearance of synaptic glutamate, which may offer neuroprotective effects in conditions associated with excitotoxicity.[3][4][5]
Q2: I am not observing the expected potentiation of EAAT2 activity with this compound. What could be the reason?
Recent studies have reported difficulties in reproducing the EAAT2-activating effects of this compound under certain experimental conditions.[6][7][8][9] A 2024 study by Vandeputte et al. found no significant activation of EAAT2 by this compound in either impedance-based assays or radioligand uptake assays.[6][7][8][9] This suggests that the activity of this compound may be highly sensitive to the specific assay conditions and cellular context. Potential reasons for a lack of effect are detailed in the troubleshooting section below.
Q3: Are there known off-target effects for this compound?
Initial characterization of this compound suggested high selectivity for EAAT2 over other glutamate transporters (EAAT1, EAAT3) and monoamine transporters (SERT, NET, DAT).[2] However, the conflicting reports on its primary target engagement with EAAT2 warrant careful interpretation of experimental results. It is crucial to include appropriate controls to rule out potential confounding effects in your specific experimental system.
Q4: What is the difference between the racemic mixture and the individual enantiomers of this compound?
This compound is a chiral molecule. Studies have shown that the enantiomers of this compound have different potencies. The GT949A enantiomer is reportedly more potent than the racemic mixture and the GT949B enantiomer.[2] If you are using a racemic mixture, the observed potency may be lower than that reported for the pure active enantiomer.
Troubleshooting Guide: Interpreting Conflicting Results with this compound
This guide is designed to help you navigate the challenges of working with this compound and interpret unexpected or conflicting results.
Problem 1: No observable increase in glutamate uptake with this compound.
| Possible Cause | Troubleshooting Step |
| Assay System Sensitivity | The effect of this compound may be subtle and highly dependent on the assay methodology. The original positive findings were primarily from radioligand uptake assays in COS-7 cells and primary astrocytes.[2] The conflicting results arose from impedance-based assays and a different radioligand uptake protocol in HEK cells.[6][7] Consider the sensitivity and dynamic range of your assay. It may be beneficial to use a well-characterized EAAT2 inhibitor as a positive control for assay performance. |
| Cellular Context and EAAT2 Expression Levels | The expression level and functional state of EAAT2 can vary significantly between cell lines and even between different passages of the same cell line. Ensure you have robust and consistent EAAT2 expression in your cellular model. It is recommended to verify EAAT2 expression levels by Western blot or qPCR. |
| Ligand Concentration and Purity | Verify the concentration and purity of your this compound stock solution. Degradation or inaccurate concentration can lead to a lack of effect. It is advisable to obtain the compound from a reputable supplier and perform quality control checks. |
| Experimental Protocol Discrepancies | As highlighted by the conflicting literature, minor variations in experimental protocols can have a significant impact on the outcome. Carefully review and compare your protocol with the published methods. Key parameters to consider include incubation times, buffer composition, and the specific radioligand or detection method used. |
Problem 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding and Health | Ensure uniform cell seeding density and monitor cell health throughout the experiment. Stressed or unhealthy cells can exhibit altered transporter function. |
| Reagent Preparation and Handling | Prepare fresh reagents for each experiment and ensure thorough mixing. Inconsistent reagent concentrations can introduce significant variability. |
| Assay Timing and Kinetics | The kinetics of glutamate uptake and the effect of this compound may be time-dependent. Optimize incubation times and ensure that measurements are taken within the linear range of the assay. |
Data Presentation
Table 1: Summary of Reported this compound Efficacy on EAAT2 Activity
| Study | Assay Type | Cell Line | Key Findings |
| Kortagere et al. (2018)[2] | Radioligand ([³H]-L-glutamate) Uptake | COS-7 cells expressing EAAT2 | Potent positive allosteric modulator with an EC50 of 0.26 ± 0.03 nM. Increased Vmax by approximately 47%. |
| Kortagere et al. (2018)[2] | Radioligand ([³H]-L-glutamate) Uptake | Primary cultured astrocytes | Enhanced glutamate uptake with an EC50 of 1 ± 0.07 nM (racemic mixture). |
| Falcucci et al. (2019)[3][4][5] | Neuroprotection Assay | Primary embryonic rat neuron-glia cultures | Neuroprotective against glutamate-induced excitotoxicity at 10 nM. |
| Vandeputte et al. (2024)[6][7][8][9] | Impedance-based whole-cell assay (xCELLigence) | HEK cells expressing EAAT2 | No biological activation of EAAT2 observed. |
| Vandeputte et al. (2024)[6][7][8][9] | Radioligand ([³H]-L-glutamic acid) Uptake | HEK cells expressing EAAT2 | No conclusive activation of EAAT2 observed. |
Experimental Protocols
Key Experimental Methodologies
1. Radioligand Glutamate Uptake Assay (as per Kortagere et al., 2018)
This protocol is based on the methodology that initially reported the positive allosteric modulation of EAAT2 by this compound.
-
Cell Culture: COS-7 cells are transiently transfected with a vector expressing human EAAT2.
-
Assay Procedure:
-
Seed transfected cells in 96-well plates.
-
24 hours post-transfection, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Initiate the uptake by adding a solution containing [³H]-L-glutamate (e.g., 50 nM) and unlabeled L-glutamate.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Non-specific uptake is determined in the presence of a non-selective glutamate transporter inhibitor (e.g., TBOA). Specific uptake is calculated by subtracting non-specific uptake from total uptake. EC50 values are determined by non-linear regression analysis.
2. Impedance-Based Glutamate Uptake Assay (as per Vandeputte et al., 2024)
This protocol represents a methodology where the activating effect of this compound on EAAT2 was not observed.
-
Cell Culture: HEK cells with doxycycline-inducible expression of EAAT2 are used.
-
Assay Procedure (using xCELLigence system):
-
Seed cells in E-Plates and induce EAAT2 expression with doxycycline.
-
Monitor the baseline cell index (a measure of cell adhesion and morphology) in real-time.
-
Pre-treat the cells with this compound or vehicle.
-
Stimulate the cells with L-glutamate.
-
Continue to monitor the cell index in real-time. An increase in cell index is interpreted as a change in cell morphology due to transporter activity.
-
-
Data Analysis: The change in cell index over time is analyzed to determine the effect of this compound on EAAT2-mediated cellular response to glutamate.
Mandatory Visualizations
Signaling Pathway
Caption: EAAT2-mediated glutamate uptake and modulation by this compound.
Experimental Workflow
Caption: A generalized workflow for a radioligand-based glutamate uptake assay.
Logical Relationship for Troubleshooting
Caption: A decision tree to guide troubleshooting efforts for this compound experiments.
References
- 1. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic dys-regulation of astrocytic glutamate transporter EAAT2 and its implications in neurological disorders and manganese toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impedance-Based Phenotypic Readout of Transporter Function: A Case for Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GT 949: A Potent EAAT2 Modulator with Contested Activity
For researchers, scientists, and drug development professionals, GT 949 has emerged as a molecule of significant interest for its reported high potency and selectivity as a positive allosteric modulator of Excitatory Amino Acid Transporter 2 (EAAT2). However, recent studies have presented conflicting evidence, raising questions about its activity and the conditions under which it is effective. This guide provides a comprehensive comparison of the available data on this compound's selectivity for EAAT2 over EAAT1 and EAAT3, presenting both the initial positive findings and the subsequent contradictory results.
Overview of this compound's Reported Selectivity
This compound was initially identified as a potent and selective positive allosteric modulator of EAAT2.[1][2] Studies reported an EC50 value of 0.26 nM for the stimulation of glutamate (B1630785) uptake by cells expressing EAAT2.[1][2][3][4] These initial findings indicated that this compound enhances the glutamate translocation rate without affecting substrate interaction and showed no significant effect on EAAT1, EAAT3, or other neurotransmitter transporters like DAT, SERT, and NET, nor on NMDA receptors.[2][5] The proposed mechanism is an allosteric modulation that increases the maximal transport rate (Vmax) of glutamate by approximately 47% without altering the substrate binding affinity (KM).[5]
Conflicting Findings on this compound's Activity
In contrast to the initial reports, a 2024 study challenged the classification of this compound as a straightforward activator of EAAT2.[6][7][8][9][10] This research, employing impedance-based assays and radioligand uptake experiments, failed to observe any activation of either EAAT2 or EAAT3 by this compound across a broad range of concentrations.[6][7][8][9][10] The authors of this study suggest that the previously reported activating effects of this compound may be dependent on specific and potentially difficult-to-reproduce experimental conditions.[6][7][8][9]
Quantitative Data Comparison
The following table summarizes the conflicting quantitative data on the efficacy and potency of this compound from different studies.
| Parameter | Reported Positive Findings | 2024 Contradictory Findings |
| Target | EAAT2 | EAAT2, EAAT3 |
| Activity | Positive Allosteric Modulator | No observable activation |
| EC50 (EAAT2) | 0.26 nM[1][3][4][5] | No activation detected |
| Effect on EAAT1 | No effect[1][5] | Not reported |
| Effect on EAAT3 | No effect[1][5] | No activation detected[6][7][8][9][10] |
| Mechanism | Increases Vmax of glutamate transport[5] | No modulation observed |
Experimental Protocols
The differing results may be attributable to variations in experimental methodologies. Below are the detailed protocols from the key studies.
Protocol from Studies Reporting Positive Activity
Cell Culture and Transfection:
-
COS-7 cells were transiently transfected with plasmids encoding human EAAT1, EAAT2, or EAAT3.[5]
Glutamate Uptake Assay:
-
Transfected cells were plated in 96-well plates.
-
Cells were washed with a Krebs-HEPES buffer.
-
Cells were pre-incubated with varying concentrations of this compound for a specified period.
-
Radiolabeled L-[³H]glutamate was added to initiate the uptake reaction.
-
Uptake was terminated by washing with ice-cold buffer.
-
Cells were lysed, and the intracellular radioactivity was measured using a scintillation counter to determine the rate of glutamate uptake.[5]
Protocol from the 2024 Study Reporting No Activity
Cell Culture and Transfection:
-
HEK293 cells stably expressing human EAAT2 or EAAT3 were used.[6]
Impedance-Based Assay (xCELLigence):
-
Cells were seeded in E-plates, and impedance was continuously monitored.
-
After reaching a stable baseline, this compound was added at various concentrations.
-
Glutamate was then added to stimulate transporter activity.
-
Changes in cell impedance, which correlate with cellular morphological changes in response to transporter activation, were measured.[6][7][8]
Radioligand Uptake Assay:
-
Two different setups were utilized, one replicating the methods of the original positive studies.
-
Cells were incubated with a range of this compound concentrations.
-
Radiolabeled L-[³H]glutamate was added to measure uptake.
-
The amount of radioactivity taken up by the cells was quantified.[6][7][8]
Thermal Shift Assay:
-
Purified EAAT2 protein was incubated with this compound.
-
The thermal stability of the protein was measured to assess for direct binding and conformational changes, which would indicate an interaction.[6][7][8]
Visualizing the Methodologies and Pathways
To further clarify the experimental workflows and the biological context, the following diagrams are provided.
Caption: Workflow of the glutamate uptake assay used in studies reporting positive this compound activity.
Caption: Experimental workflows from the 2024 study that found no this compound activity.
Caption: Simplified signaling pathway of glutamate transport via EAAT2 and the proposed modulatory role of this compound.
Conclusion
The selectivity and activity of this compound for EAAT2 present a complex picture for the scientific community. While initial studies highlighted its potential as a highly potent and selective positive allosteric modulator, more recent and comprehensive investigations have cast doubt on these findings, suggesting that its effects may be highly dependent on the specific experimental context. Researchers and drug development professionals should consider these conflicting reports when designing experiments or considering this compound for therapeutic development. Further research is necessary to reconcile these discrepancies and to fully understand the pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. kurkinengroup.com [kurkinengroup.com]
- 6. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays [fondation-charcot.org]
- 8. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
A Comparative Guide to GT 949 and Other EAAT2 Modulators for Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
The excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter 1 (GLT-1), is a critical protein in the central nervous system responsible for the majority of glutamate clearance from the synaptic cleft. Its dysfunction is implicated in a range of neurological disorders characterized by excitotoxicity, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy. Consequently, the modulation of EAAT2 activity presents a promising therapeutic strategy. This guide provides a comparative overview of GT 949, a potent EAAT2 positive allosteric modulator (PAM), and other notable EAAT2 modulators, supported by available experimental data.
Overview of EAAT2 Modulation
EAAT2 modulators can be broadly categorized into two main classes:
-
Positive Allosteric Modulators (PAMs): These compounds bind to a site on the transporter distinct from the glutamate binding site, inducing a conformational change that enhances the transporter's efficiency. This often results in an increased maximal transport velocity (Vmax) without significantly altering the transporter's affinity for glutamate (Km).
-
Transcriptional/Translational Activators: These agents increase the expression levels of the EAAT2 protein, thereby increasing the overall capacity for glutamate uptake.
This guide will focus on a comparison of this compound with other modulators, including another PAM, GT 951, a naturally derived modulator, Parawixin1, and a well-known transcriptional activator, ceftriaxone (B1232239).
Comparative Performance of EAAT2 Modulators
The following table summarizes the key quantitative data for this compound and other selected EAAT2 modulators. It is important to note the conflicting reports on the activity of this compound, which are addressed in the subsequent sections.
| Modulator | Type | EC50 (nM) | Efficacy (Vmax Increase) | Selectivity | Key Findings & Caveats |
| This compound | Positive Allosteric Modulator | 0.26[1] | ~47%[2] | Selective for EAAT2 over EAAT1 and EAAT3[1][2] | Potent and selective PAM. However, a 2024 study reported an inability to reproduce EAAT2 activation using impedance-based and radioligand uptake assays, suggesting its activity may be highly dependent on specific and difficult-to-reproduce assay conditions.[3][4] |
| GT 951 | Positive Allosteric Modulator | 0.8[5] | ~75%[2] | Selective for EAAT2 over EAAT1 and EAAT3[6] | A potent PAM from the same series as this compound, showing a greater increase in Vmax in initial studies.[2] |
| Parawixin1 | Positive Allosteric Modulator | Not reported | Increases glutamate uptake by up to 70%[1] | Selective for EAAT2 over EAAT1 and EAAT3[1] | A compound from spider venom that enhances EAAT2 activity by facilitating the reorientation of the potassium-bound transporter, a rate-limiting step in the transport cycle.[7] |
| Ceftriaxone | Transcriptional Activator | Not applicable | Increases EAAT2 protein levels (~3-fold in primary human fetal astrocytes)[8] | Induces EAAT2 expression without affecting EAAT1[8] | A β-lactam antibiotic that upregulates EAAT2 expression by activating the NF-κB signaling pathway.[6][8] Its effects are not immediate and require protein synthesis. |
Experimental Methodologies
The data presented in this guide are derived from various experimental protocols designed to assess EAAT2 activity. The most common method is the radiolabeled glutamate uptake assay.
Radiolabeled Glutamate Uptake Assay
This assay directly measures the function of EAAT2 by quantifying the uptake of a radiolabeled glutamate analog, typically [³H]-L-glutamate or [³H]-D-aspartate, into cells expressing the transporter.
General Protocol:
-
Cell Culture and Transfection: Cells, such as COS-7 or HEK293, are cultured and transiently or stably transfected with a plasmid encoding the human EAAT2 transporter. Primary astrocyte cultures, which endogenously express EAAT2, are also commonly used.
-
Compound Incubation: The cells are pre-incubated with the test modulator (e.g., this compound, GT 951) at various concentrations for a defined period (e.g., 10 minutes at room temperature or 37°C).
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a solution containing a known concentration of radiolabeled glutamate.
-
Termination of Uptake: After a specific incubation time (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radiolabel taken up by the cells is used to determine the rate of glutamate transport. For PAMs, dose-response curves are generated to calculate the EC50, and kinetic assays are performed by varying the substrate concentration to determine Vmax and Km.
Contrasting Findings with this compound:
It is crucial to highlight a 2024 study that was unable to replicate the activation of EAAT2 by this compound.[3][4] The researchers utilized an impedance-based whole-cell assay (xCELLigence) and two different radioligand uptake assay setups. Their inability to observe EAAT2 activation suggests that the positive effects of this compound reported in earlier studies might be dependent on very specific, and not universally replicable, experimental conditions. This underscores the importance of careful experimental design and validation in the study of EAAT2 modulators.
Western Blotting for EAAT2 Expression (for Transcriptional Activators)
This technique is used to quantify the amount of EAAT2 protein in cells or tissue following treatment with a transcriptional activator like ceftriaxone.
General Protocol:
-
Cell/Tissue Treatment: Cells (e.g., primary human fetal astrocytes) or animals are treated with the compound (e.g., ceftriaxone) for a specified duration.
-
Protein Extraction: Total protein is extracted from the cells or tissue.
-
SDS-PAGE and Transfer: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for EAAT2, followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
Detection and Quantification: The signal from the antibody is detected, and the intensity of the band corresponding to EAAT2 is quantified to determine the protein expression level relative to a control.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of action for EAAT2 modulators.
Caption: Workflow for assessing EAAT2 modulator activity.
Conclusion
This compound has been presented as a highly potent and selective positive allosteric modulator of EAAT2. However, the recent challenges in replicating its activity highlight the complexities of studying membrane transporters and the critical importance of robust and reproducible experimental protocols. When comparing this compound to other EAAT2 modulators, researchers should consider the distinct mechanisms of action. While PAMs like this compound and GT 951 offer the potential for rapid enhancement of existing transporter function, transcriptional activators such as ceftriaxone provide a means to increase the total number of transporters, a process that occurs over a longer timescale. The choice of modulator will depend on the specific research question and the desired therapeutic window. Future research should focus on resolving the controversy surrounding this compound's activity and further characterizing the therapeutic potential of other EAAT2 modulators in models of neurological disease.
References
- 1. rem.bioscientifica.com [rem.bioscientifica.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing glutamate transport: mechanism of action of Parawixin1, a neuroprotective compound from Parawixia bistriata spider venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of GT 949: A Comparative Analysis of Glutamate Transporter Modulation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GT 949, a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), with other relevant compounds. This analysis is supported by experimental data and detailed protocols to facilitate the validation of its effect on glutamate (B1630785) transport.
Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in neural signaling. However, excessive glutamate can lead to excitotoxicity, a key factor in the pathophysiology of numerous neurological disorders. The excitatory amino acid transporter 2 (EAAT2), predominantly expressed in astrocytes, is responsible for the majority of glutamate clearance from the synaptic cleft.[1][2][3] Enhancing EAAT2 activity is therefore a promising therapeutic strategy. This compound has emerged as a potent and selective PAM of EAAT2, aiming to increase the rate of glutamate uptake.[4][5][6][7][8]
Comparative Efficacy of EAAT2 Modulators
This compound is reported to enhance glutamate transport with high potency. However, for a comprehensive evaluation, it is essential to compare its performance with other modulators of EAAT2. These can be broadly categorized into positive allosteric modulators, inhibitors, and expression upregulators.
Positive Allosteric Modulators (PAMs) of EAAT2
PAMs like this compound bind to an allosteric site on the transporter, distinct from the glutamate binding site, and induce a conformational change that increases the transporter's efficiency.[9] This mechanism typically leads to an increase in the maximal transport velocity (Vmax) without significantly altering the substrate affinity (Km).[4][9][10][11]
| Compound | Class | Reported EC50 | Effect on Vmax | Selectivity |
| This compound | Positive Allosteric Modulator | 0.26 nM[4][5][6][7][8] | ~47% increase[4][8] | Selective for EAAT2 over EAAT1 and EAAT3[4][8][11] |
| GT 951 | Positive Allosteric Modulator | 0.8 nM[11] | ~75% increase[11] | Selective for EAAT2 over EAAT1 and EAAT3[11] |
| Parawixin1 | Positive Allosteric Modulator | Not reported | ~70% increase[11] | Selective for EAAT2[8][12][13] |
| NA-014 | Positive Allosteric Modulator | 3 nM[6] | Significant increase[14] | Selective for EAAT2[14] |
It is important to note that a recent study published in April 2024 reported an inability to reproduce the activation of EAAT2 by this compound in impedance-based and radioligand uptake assays, suggesting that the compound's efficacy may be dependent on specific, yet-to-be-fully-understood, experimental conditions.[12]
EAAT2 Inhibitors as Pharmacological Tools
To validate the specificity of this compound's action, it is crucial to compare its effects with those of known EAAT2 inhibitors. These compounds block glutamate transport and can be used as negative controls in experimental setups.
| Compound | Class | Reported IC50/Ki | Mechanism |
| WAY-213613 | Competitive Inhibitor | 85 nM (IC50)[6] | Binds to the glutamate-binding site[1] |
| TFB-TBOA | Competitive Inhibitor | 17 nM (IC50)[6] | Blocks glutamate transport |
| Dihydrokainic acid (DHK) | Competitive Inhibitor | - | Inhibits glutamate uptake |
Experimental Protocols
To aid in the independent validation of this compound and other EAAT2 modulators, detailed protocols for key experiments are provided below.
Glutamate Uptake Assay (Radiolabeled)
This assay measures the uptake of radiolabeled glutamate into cells expressing the target transporter.
Materials:
-
HEK293 or COS-7 cells transiently or stably expressing human EAAT2.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS).
-
[³H]-L-glutamate.
-
Test compounds (e.g., this compound, WAY-213613).
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with HBSS. Pre-incubate the cells with the test compound or vehicle in HBSS for 10-20 minutes at 37°C.
-
Uptake Initiation: Add [³H]-L-glutamate (final concentration typically in the low micromolar range) to each well to initiate the uptake.
-
Uptake Termination: After a defined period (e.g., 5-10 minutes), rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-radiolabeled glutamate analogue or a potent inhibitor like TFB-TBOA). Plot dose-response curves to calculate EC50 or IC50 values. For kinetic studies, vary the concentration of [³H]-L-glutamate to determine Vmax and Km in the presence and absence of the modulator.
In Vitro Excitotoxicity Assay
This assay assesses the neuroprotective effect of a compound against glutamate-induced cell death.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
L-glutamate.
-
Test compounds.
-
Cell viability assay kit (e.g., MTT, LDH release, or live/dead staining).
-
Plate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Plate neurons in 96-well plates and allow them to mature for a recommended period (e.g., 7-10 days for primary neurons).
-
Compound Treatment: Pre-treat the neurons with the test compound or vehicle for a specified duration (e.g., 1-24 hours).
-
Excitotoxic Insult: Expose the neurons to a high concentration of L-glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes or up to 24 hours).
-
Wash and Recovery: Remove the glutamate-containing medium, wash the cells, and replace it with fresh medium (with or without the test compound).
-
Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using a chosen method according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control. Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Visualizing Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its validation.
Caption: Mechanism of this compound as a positive allosteric modulator of EAAT2.
Caption: Experimental workflow for validating the effect of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Allosteric Modulators of Glutamate Transporter EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate uptake assay [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing glutamate transport: mechanism of action of Parawixin1, a neuroprotective compound from Parawixia bistriata spider venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 10. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kurkinengroup.com [kurkinengroup.com]
- 12. Parawixin1: a spider toxin opening new avenues for glutamate transporter pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rem.bioscientifica.com [rem.bioscientifica.com]
- 14. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GT 949 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective neuroprotective strategies is a cornerstone of modern neuroscience research. Glutamate (B1630785) excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key driver of neuronal damage in a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This guide provides a comparative analysis of GT 949, a novel neuroprotective agent, with other prominent neuroprotective compounds. We will delve into their mechanisms of action, present quantitative data from preclinical studies, and provide detailed experimental protocols to aid researchers in their quest for therapeutic advancements.
Mechanism of Action: A Divergent Approach to Neuroprotection
The neuroprotective agents discussed herein employ distinct strategies to mitigate neuronal damage. While all ultimately aim to preserve neuronal integrity, their primary molecular targets differ significantly.
-
This compound: This compound is a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2). EAAT2 is the primary transporter responsible for clearing glutamate from the synaptic cleft. By enhancing the rate of glutamate uptake, this compound directly addresses the root cause of excitotoxicity – the excess extracellular glutamate.[1][2]
-
Riluzole (B1680632): This agent exhibits a multi-faceted mechanism of action. It is known to inhibit presynaptic glutamate release by blocking voltage-gated sodium channels. Additionally, it acts as a non-competitive antagonist of NMDA receptors, directly blocking the downstream effects of excessive glutamate.[3][4]
-
Ceftriaxone (B1232239): A beta-lactam antibiotic, Ceftriaxone has been shown to upregulate the expression of GLT-1 (the rodent equivalent of EAAT2).[5][6][7][8] By increasing the number of glutamate transporters, it enhances the brain's capacity to clear excess glutamate.
-
Memantine (B1676192): This drug is a low-affinity, non-competitive antagonist of the NMDA receptor.[9][10][11][12] Its unique kinetics allow it to preferentially block the excessive, pathological activation of NMDA receptors associated with excitotoxicity, while preserving their normal physiological function.
-
Edaravone (B1671096): As a potent free radical scavenger, Edaravone targets the downstream consequences of excitotoxicity and oxidative stress.[13][14][15][16] It neutralizes harmful reactive oxygen species (ROS) that are generated during neuronal injury, thereby protecting cellular components from oxidative damage.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the in vitro efficacy of this compound and the selected alternative neuroprotective agents in various models of neuronal injury. It is important to note that direct comparisons should be made with caution due to variations in experimental models, cell types, and insult severity across different studies.
Table 1: Efficacy in Glutamate Excitotoxicity Models
| Agent | Model System | Insult | Concentration | Outcome Measure | Result |
| This compound | Cortical Neuron-Glia Co-cultures | 100 µM Glutamate (acute) | 10 nM | Neuronal Survival | Increased survival to 87% of baseline[1] |
| Bilaminar Cortical Cultures | 10 µM Glutamate (24h) | 100 nM | Neuronal Survival | Significantly mitigated glutamate toxicity[1] | |
| Riluzole | Motoneuron-enriched Cultures | 600 µM Glutamate (24h) | Dose-dependent | Neuronal Degeneration | Significantly reduced glutamate neurotoxicity[3] |
| Primary Neuronal Cultures | 10 µM Glutamate (24h) | 10 µM | Cell Viability | Markedly protected cell viability[17] | |
| Memantine | Organotypic Hippocampal Slices | NMDA-induced excitotoxicity | 1-10 µM | Neuronal Protection | Protected neurons from excitotoxicity[9][10] |
| Dissociated Cortical Neurons | Glutamate-induced excitotoxicity | 2.5-5 µM (EC50) | Cell Loss | Concentration-dependent protection[9] | |
| Ceftriaxone | In vitro tri-culture (neurons, microglia, astrocytes) | Poly I:C (viral mimic) | Not specified for neuroprotection | GLT-1 Expression | Restored GLT-1 to control levels[18] |
Table 2: Efficacy in Oxidative Stress Models
| Agent | Model System | Insult | Concentration | Outcome Measure | Result |
| This compound | Cortical Neuron-Glia Co-cultures | Hydrogen Peroxide | Not specified | Neuroprotection | Did not show significant neuroprotective effects[1] |
| Edaravone | HT22 Neuronal Cells | Hydrogen Peroxide | Dose-dependent | Cell Death | Significantly reduced oxidative cell death[13] |
| Primary Rat Astrocytes | Hydrogen Peroxide | 100 µM | Cell Death | Significantly protected astrocytes in a dose-dependent manner[13] | |
| Rat Retinal Ganglion Cell Line (RGC-5) | Oxygen-Glucose Deprivation | Not specified | Cell Viability | Significantly reduced cell death[14] |
Table 3: Potency and Other Relevant In Vitro Data
| Agent | Parameter | Value | Cell Type/Assay |
| This compound | EC50 (EAAT2 modulation) | 0.26 nM | EAAT2-transfected cells |
| Glutamate Uptake Enhancement | ~58% | Cultured astrocytes | |
| Memantine | EC50 (neuroprotection) | ~2.5 µM (vs. GSNO) | Cortical neurons[9] |
| EC50 (neuroprotection) | ~5 µM (vs. MPP+) | Cortical neurons[9] | |
| Ceftriaxone | EC50 (GLT-1 upregulation) | 3.5 µM | Primary human fetal astrocytes[5] |
| Riluzole | EC50 (glutamate toxicity) | Not explicitly stated | Motoneuron-enriched cultures[3] |
| Edaravone | IC50 (lipid peroxidation) | 15.3 µM | Rat brain homogenate[16] |
Experimental Protocols
Representative In Vitro Glutamate Excitotoxicity Assay
This protocol provides a general framework for assessing the neuroprotective effects of a compound against glutamate-induced excitotoxicity in primary neuronal cultures.
1. Cell Culture:
- Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains.
- Cells are plated on poly-D-lysine coated 96-well plates or glass coverslips at a density of 1-2 x 10^5 cells/cm².
- Cultures are maintained in a humidified incubator at 37°C and 5% CO2 for 10-14 days to allow for neuronal maturation and synapse formation.
2. Compound Treatment:
- A stock solution of the test compound (e.g., this compound, Riluzole, Memantine) is prepared in a suitable solvent (e.g., DMSO).
- On the day of the experiment, the culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control.
- Cells are pre-incubated with the compound for a specified period (e.g., 1-24 hours) before the glutamate insult.
3. Glutamate Insult:
- A stock solution of L-glutamate is prepared in sterile water or culture medium.
- A final concentration of glutamate (e.g., 10-100 µM) is added to the culture wells. The concentration and duration of exposure (e.g., 15 minutes to 24 hours) should be optimized to induce a significant but sub-maximal level of cell death.
4. Post-Insult Incubation:
- After the glutamate exposure, the medium is removed and replaced with fresh, glutamate-free medium (which may or may not contain the test compound).
- The cultures are returned to the incubator for a further 24-48 hours.
5. Assessment of Neuronal Viability:
- LDH Assay: The amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a commercially available kit.
- MTT/WST Assay: The metabolic activity of viable cells is assessed by their ability to reduce a tetrazolium salt (MTT or WST) to a colored formazan (B1609692) product, which is then measured spectrophotometrically.
- Live/Dead Staining: Cells can be stained with fluorescent dyes such as calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) and visualized by fluorescence microscopy.
- Immunocytochemistry: Neurons can be fixed and stained for neuron-specific markers like MAP2 or NeuN. The number of surviving neurons is then counted.
6. Data Analysis:
- Neuronal viability is expressed as a percentage of the vehicle-treated control group.
- Dose-response curves are generated to determine the EC50 of the neuroprotective compound.
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
Caption: A simplified signaling pathway of glutamate-induced excitotoxicity.
Caption: Primary targets of the compared neuroprotective agents.
Caption: A general experimental workflow for in vitro neuroprotection assays.
Conclusion
The landscape of neuroprotective drug discovery is diverse, with multiple promising avenues being explored. This compound represents a targeted approach, aiming to enhance the brain's natural defense against excitotoxicity by modulating the primary glutamate transporter, EAAT2. This contrasts with agents like Riluzole and Memantine, which target glutamate signaling at the receptor level, and Edaravone, which combats the downstream oxidative damage. Ceftriaxone offers an interesting parallel to this compound by also targeting the glutamate transporter, albeit through upregulation of its expression rather than allosteric modulation.
The choice of a neuroprotective agent for further research and development will depend on the specific pathological context. The data presented in this guide, along with the detailed protocols, are intended to provide a valuable resource for researchers in their efforts to develop novel and effective therapies for a range of devastating neurological disorders. The continued investigation into these and other neuroprotective strategies holds the promise of a brighter future for patients worldwide.
References
- 1. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. Protective effect of riluzole on excitatory amino acid-mediated neurotoxicity in motoneuron-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS) [neurofit.com]
- 5. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLT-1 Knockdown Inhibits Ceftriaxone-Mediated Improvements on Cognitive Deficits, and GLT-1 and xCT Expression and Activity in APP/PS1 AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Edaravone, a free radical scavenger, protects against retinal damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurofit.com [neurofit.com]
- 18. Ceftriaxone attenuates Poly I:C–induced neuroinflammation in vitro by modulating glutamate transport, synaptic integrity, and immunometabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of GT 949 and Parawixin1
An Objective Comparative Analysis of GT 949 and Parawixin1 for Neuroprotection Research
For Immediate Release
This guide provides a detailed , two compounds investigated for their neuroprotective potential through the positive allosteric modulation of the Excitatory Amino Acid Transporter 2 (EAAT2). This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms, performance data, and experimental considerations.
Executive Summary
Glutamate-mediated excitotoxicity is a key pathological mechanism in various neurological disorders. Enhancing the clearance of excess synaptic glutamate (B1630785) via the Excitatory Amino Acid Transporter 2 (EAAT2) represents a promising therapeutic strategy. Both this compound and Parawixin1 have been identified as positive allosteric modulators (PAMs) of EAAT2.
-
This compound is a synthetic, potent, and selective small molecule modulator of EAAT2.[1]
-
Parawixin1 is a neuroprotective compound derived from the venom of the spider Parawixia bistriata.[2][3]
While both agents target EAAT2 to increase glutamate uptake, they differ significantly in origin, chemical nature, and available efficacy data. This guide synthesizes the current understanding of both compounds to aid researchers in making informed decisions.
Comparative Data Summary
The following tables summarize the key characteristics and quantitative data for this compound and Parawixin1 based on available literature.
Table 1: General and Physicochemical Properties
| Feature | This compound | Parawixin1 |
| Source | Synthetic | Natural (Spider Venom)[2] |
| Chemical Nature | Single Small Molecule[4] | Bioactive HPLC fraction; mixture of complex organic compounds[3] |
| Molecular Formula | C₃₀H₃₇N₇O₂[4] | Not fully resolved |
| Molecular Weight | 527.66 g/mol [4] | Not applicable |
| CAS Number | 460330-27-2[4] | Not applicable |
Table 2: Pharmacological and Performance Data
| Parameter | This compound | Parawixin1 |
| Target | Excitatory Amino Acid Transporter 2 (EAAT2)[1] | Excitatory Amino Acid Transporter 2 (EAAT2)[2][5] |
| Mechanism of Action | Positive Allosteric Modulator (PAM)[1] | Positive Allosteric Modulator (PAM)[2][6] |
| Potency (EC₅₀) | 0.26 nM (in EAAT2-transfected COS-7 cells)[1][4] | Not specified |
| Efficacy | ~58-70% increase in glutamate uptake[7] | ~70% increase in glutamate transport rate[7] |
| Selectivity | Selective for EAAT2 over EAAT1 and EAAT3[1][4][7] | Selective for EAAT2[2][5] |
| Effect on Kinetics | Increases Vmax (~47%) with no change to substrate affinity (Kₘ)[1][4][7] | Facilitates reorientation of the K⁺-bound transporter; no change in affinity for glutamate or Na⁺[2] |
| Neuroprotection | Reduces neuronal death in in-vitro excitotoxicity models[8][9] | Protects retinal tissue from ischemic damage[2] |
| Contradictory Findings | A 2024 study reported no conclusive activation of EAAT2 in impedance and radioligand uptake assays[10] | No major contradictory findings reported |
Mechanism of Action and Signaling Pathways
Both compounds enhance the function of EAAT2, the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system. By binding to an allosteric site, they increase the transporter's efficiency without directly competing with glutamate. This enhanced uptake helps prevent the overstimulation of glutamate receptors, a key cause of excitotoxic neuronal damage.
Caption: Positive allosteric modulation of the EAAT2 transporter by this compound and Parawixin1.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing findings. Below are summarized protocols based on descriptions from the cited literature.
Glutamate Uptake Assay in Transfected Cell Lines
This protocol is used to determine the potency (EC₅₀) and efficacy of the modulators on specific EAAT subtypes.
Caption: Experimental workflow for assessing EAAT modulator activity in transfected cells.
-
Objective: To quantify the effect of a compound on the rate of glutamate transport by a specific EAAT subtype.
-
Cell Lines: COS-7 or HEK cells are commonly used due to their low endogenous transporter expression.
-
Transfection: Cells are transiently transfected with plasmids encoding the specific human EAAT subtype (e.g., EAAT2).
-
Assay Buffer: A sodium-containing buffer (e.g., Krebs-Ringer-HEPES) is essential, as transport is sodium-dependent.
-
Procedure:
-
Transfected cells are cultured in appropriate plates.
-
Cells are washed to remove media and then pre-incubated with the test compound (e.g., this compound) at various concentrations.
-
The transport reaction is initiated by adding a solution containing a known concentration of radiolabeled [³H]L-glutamate.
-
After a set time, the reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.
-
Cells are lysed, and the intracellular radioactivity is measured via scintillation counting.
-
-
Controls: A non-specific uptake control is determined in the presence of a potent glutamate transport inhibitor like TBOA. Vehicle controls (e.g., DMSO) are used to establish baseline activity.
-
Data Analysis: The measured radioactivity (counts per minute) is used to calculate the rate of glutamate uptake. Data are often normalized to the vehicle control, and dose-response curves are generated to determine EC₅₀ values.[7][8]
In Vitro Neuroprotection Assay
This assay evaluates a compound's ability to protect neurons from excitotoxic cell death.
-
Objective: To determine if enhancing EAAT2 activity can mitigate neuronal death induced by high concentrations of glutamate.
-
Cell Culture: Primary embryonic rat neuron-glia co-cultures are used to create a more physiologically relevant system where astrocytes express endogenous EAAT2.
-
Procedure:
-
Establish primary neuron-glia cultures.
-
Induce excitotoxicity by exposing the cultures to a high concentration of L-glutamate (e.g., 50-100 µM).
-
Co-treat separate sets of cultures with the test compound (e.g., this compound at 10-100 nM).
-
After 24 hours, fix the cells and perform immunocytochemistry for a neuronal marker (e.g., MAP-2).
-
-
Controls:
-
Positive Control: Co-treatment with an NMDA receptor antagonist (e.g., AP-V) to confirm that cell death is mediated by glutamate receptor overstimulation.[9]
-
Negative Control: An inactive analog (e.g., GT 996 for this compound) to ensure effects are specific to the active compound.[9]
-
Vehicle Control: To assess baseline neuronal survival.
-
-
Data Analysis: Neuronal survival is quantified by counting MAP-2 positive cells in multiple fields per condition. Survival rates are normalized to the vehicle-treated control group.[9]
Conclusion and Future Directions
Both this compound and Parawixin1 are valuable research tools for studying the therapeutic potential of EAAT2 modulation.
-
This compound offers the advantages of a synthetic, single molecule with a well-defined structure and high potency, making it suitable for detailed structure-activity relationship studies. However, the recent report questioning its efficacy in certain assays warrants careful consideration and further validation by independent laboratories.[10]
-
Parawixin1 provides a proof-of-concept from a natural source, demonstrating that enhancing the rate-limiting step of the EAAT2 transport cycle is a viable neuroprotective strategy.[2] Its complex nature makes it less ideal for development, but it serves as a crucial starting point for designing novel small molecules.[5]
For drug development professionals, the data on this compound, despite being contested, highlights a promising chemical scaffold. For basic science researchers, both compounds provide a means to probe the complex role of glutamate homeostasis in neuronal health and disease. Future research should focus on independently verifying the activity of this compound and on isolating and identifying the specific active components within the Parawixin1 fraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing glutamate transport: mechanism of action of Parawixin1, a neuroprotective compound from Parawixia bistriata spider venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parawixin 1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. xcessbio.com [xcessbio.com]
- 5. Parawixin1: a spider toxin opening new avenues for glutamate transporter pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kurkinengroup.com [kurkinengroup.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of EAAT2 Activation: A Comparative Analysis of GT 949 and Other Key Modulators
For Immediate Release
In the intricate world of neuroscience and drug development, the excitatory amino acid transporter 2 (EAAT2) has emerged as a critical target for therapeutic intervention in a host of neurological disorders characterized by excitotoxicity. The ability to enhance the function of this glutamate (B1630785) transporter holds immense promise for conditions such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and stroke. A novel compound, GT 949, has garnered attention as a potent and selective positive allosteric modulator (PAM) of EAAT2. This guide provides a comprehensive comparison of this compound's efficacy against other known EAAT2 activators, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluative process.
Unraveling the Efficacy of EAAT2 Activators: A Head-to-Head Comparison
The landscape of EAAT2 activators is diverse, with compounds exhibiting distinct mechanisms of action, ranging from transcriptional and translational upregulation to direct allosteric modulation. The following table summarizes the quantitative efficacy data for this compound and other notable EAAT2 activators.
| Compound | Mechanism of Action | Efficacy (EC50) | Test System | Reference |
| This compound | Positive Allosteric Modulator | 0.26 nM | COS-7 cells expressing EAAT2 | [1] |
| Parawixin1 | Positive Allosteric Modulator | Not explicitly defined with an EC50, but enhances glutamate influx | Transfected COS-7 cells and reconstituted liposomes | [2] |
| GT951 | Positive Allosteric Modulator | 0.8 ± 0.3 nM | Not specified | [3] |
| GTS467 | Positive Allosteric Modulator | Low nanomolar | Not specified | [3] |
| GTS511 | Positive Allosteric Modulator | Low nanomolar | Not specified | [3] |
| Ceftriaxone (B1232239) | Transcriptional Activator (upregulates EAAT2 expression) | Not applicable (induces expression) | Primary human fetal astrocytes | [1][4][5][6] |
| LDN/OSU-0212320 | Translational Activator (enhances EAAT2 translation) | 1.83 ± 0.27 µM | PA-EAAT2 cells (primary astrocyte line) | [7] |
It is crucial to note a recent 2024 study that reported an inability to reproduce the activation of EAAT2 by this compound in their impedance and radioligand uptake assays, suggesting that the compound's efficacy may be highly sensitive to specific experimental conditions[8][9]. This underscores the importance of considering the detailed experimental protocols when comparing these compounds.
A Glimpse into the Experimental Arena: Key Methodologies
The determination of EAAT2 activator efficacy hinges on precise and well-controlled experimental protocols. The most common method is the glutamate uptake assay, which measures the transporter's ability to clear radiolabeled glutamate from the extracellular space.
General Protocol for Glutamate Uptake Assay:
A widely used method for assessing the activity of EAAT2 activators is the radiolabeled glutamate uptake assay.[10][11][12] This technique provides a direct measure of the transporter's function.
1. Cell Culture and Transfection:
-
Cells, such as COS-7 or HEK293, are cultured and transiently transfected with a plasmid encoding the human EAAT2 transporter.
-
Alternatively, primary astrocyte cultures that endogenously express EAAT2 can be used.
2. Assay Preparation:
-
Cells are seeded into multi-well plates and allowed to adhere.
-
The growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
3. Compound Incubation:
-
The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or other activators) for a specified period.
4. Glutamate Uptake Measurement:
-
A solution containing a known concentration of radiolabeled L-[³H]glutamate is added to the wells to initiate the uptake reaction.
-
The incubation is carried out for a defined time, typically at room temperature or 37°C.
5. Termination and Lysis:
-
The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular radiolabeled glutamate.
-
The cells are then lysed to release the internalized radiolabeled glutamate.
6. Scintillation Counting:
-
The amount of radioactivity in the cell lysate is quantified using a scintillation counter.
7. Data Analysis:
-
The data is analyzed to determine the concentration-response relationship of the test compound and to calculate key parameters such as the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows involved, the following diagrams are provided.
Caption: EAAT2 signaling pathway and points of intervention for activators.
Caption: Workflow for a typical glutamate uptake assay.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Enhancing glutamate transport: mechanism of action of Parawixin1, a neuroprotective compound from Parawixia bistriata spider venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of ceftriaxone induction of excitatory amino acid transporter-2 expression and glutamate uptake in primary human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection [jci.org]
- 8. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Independent Verification of GT 949's Mechanism: A Comparative Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GT 949, a positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), with other relevant compounds. The information presented herein is intended to support independent verification of its mechanism of action and to facilitate further research and development. This document summarizes key performance data, details experimental methodologies for replication, and visualizes the underlying biological pathways.
Comparative Analysis of EAAT2 Positive Allosteric Modulators
This compound has been identified as a potent and selective positive allosteric modulator of EAAT2, a key transporter responsible for glutamate (B1630785) clearance in the central nervous system.[1] Its mechanism of action involves enhancing the glutamate translocation rate without altering the substrate's binding affinity.[1] This modulation of EAAT2 activity presents a promising therapeutic strategy for neuroprotection in conditions associated with excitotoxicity.[2][3]
The following table summarizes the quantitative data for this compound and its comparators. GT951 is another potent EAAT2 PAM, while GT996 serves as an inactive analog for experimental control.[2][4] Parawixin1, a compound isolated from spider venom, is also included as it demonstrates a similar mechanism of enhancing glutamate uptake via EAAT2.[2]
| Compound | Target | Mechanism of Action | EC50 (nM) | Effect on Vmax | Selectivity |
| This compound | EAAT2 | Positive Allosteric Modulator | 0.26 | ~47% increase | Selective over EAAT1, EAAT3, DAT, SERT, NET, and NMDA receptors |
| GT951 | EAAT2 | Positive Allosteric Modulator | 0.8 | ~75% increase | Selective over EAAT1 and EAAT3 |
| Parawixin1 | EAAT2 | Positive Allosteric Modulator | Not explicitly stated, but efficacy is comparable to this compound and GT951 | ~70% increase in rate acceleration | Information not available in the provided context |
| GT996 | EAAT2 | Inactive Analog | Does not increase glutamate uptake | No effect | Not applicable |
Note: It is important to consider a study that reported an inability to replicate the activating effect of this compound on EAAT2 under their specific experimental conditions, suggesting that the compound's activity may be sensitive to the assay setup.[5]
Experimental Protocols
For the independent verification of the data presented, the following are detailed methodologies for key experiments.
2.1. Glutamate Uptake Assay in Transfected Cells
This assay is designed to measure the potency and efficacy of compounds in modulating EAAT2-mediated glutamate transport.
-
Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are transiently transfected with plasmids encoding human EAAT1, EAAT2, or EAAT3 using a suitable transfection reagent. Experiments are typically performed 48 hours post-transfection.
-
-
Glutamate Uptake Measurement:
-
Transfected cells are seeded into 96-well plates.
-
On the day of the experiment, the culture medium is removed, and the cells are washed with a Krebs-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound, GT951) for 10 minutes at 37°C.
-
To initiate the uptake, 50 nM of [3H]-L-glutamate is added to each well, and the incubation is continued for 5 minutes at 37°C.
-
The uptake is terminated by rapidly washing the cells three times with ice-cold Krebs-HEPES buffer.
-
Cells are lysed with 0.1 M NaOH, and the radioactivity is measured using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a non-selective glutamate transporter inhibitor, such as TBOA (100 µM).
-
Data is analyzed using non-linear regression to determine EC50 values. For kinetic studies to determine Vmax, the assay is performed with varying concentrations of [3H]-L-glutamate in the presence or absence of the test compound.
-
2.2. In Vitro Excitotoxicity Assay
This assay evaluates the neuroprotective potential of the test compounds against glutamate-induced cell death.
-
Primary Neuronal Culture:
-
Primary cortical neurons are prepared from embryonic day 18 rat fetuses.
-
The cortical tissue is dissected, dissociated, and the cells are plated on poly-D-lysine-coated plates or coverslips.
-
Cultures are maintained in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) for at least 14 days in vitro (DIV) to allow for the development of mature neuronal networks and expression of glutamate transporters.
-
-
Excitotoxicity Induction and Neuroprotection Assessment:
-
On the day of the experiment, the neuronal cultures are pre-treated with the test compound (e.g., 100 nM this compound) or a vehicle control for 24 hours.
-
Excitotoxicity is induced by exposing the cultures to a high concentration of L-glutamate (e.g., 100 µM) for a specified duration (e.g., 20 minutes for acute insult or 24 hours for prolonged insult).
-
After the glutamate insult, the medium is replaced with a fresh medium containing the test compound or vehicle.
-
Neuronal survival is assessed 24 hours post-insult.
-
Cell viability can be quantified using various methods, such as:
-
LDH Release Assay: Measurement of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.
-
Immunocytochemistry: Staining for neuron-specific markers like MAP-2 to visualize and quantify surviving neurons.
-
Caspase Activation Assays: To measure apoptotic cell death pathways.
-
-
Visualizing the Mechanism of Action
3.1. Signaling Pathway of EAAT2 Modulation by this compound
The following diagram illustrates the proposed mechanism of action of this compound as a positive allosteric modulator of the EAAT2 transporter.
Caption: Mechanism of this compound as an EAAT2 positive allosteric modulator.
3.2. Experimental Workflow for In Vitro Excitotoxicity Assay
The diagram below outlines the key steps in the in-vitro excitotoxicity assay to assess the neuroprotective effects of a compound.
Caption: Workflow for assessing neuroprotection in an in-vitro excitotoxicity model.
References
- 1. innoprot.com [innoprot.com]
- 2. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kurkinengroup.com [kurkinengroup.com]
- 5. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
Unraveling the Interaction of GT949 with EAAT2: A Comparative Structural Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the structural and functional aspects of the excitatory amino acid transporter 2 (EAAT2) in complex with the positive allosteric modulator GT949. This analysis is contextualized by comparing GT949 with other known EAAT2 modulators, supported by experimental data and detailed methodologies.
Executive Summary
Excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter-1 (GLT-1), is a critical protein in the central nervous system responsible for the reuptake of glutamate, the primary excitatory neurotransmitter. Its dysfunction is implicated in numerous neurological disorders, making it a key therapeutic target. GT949 has been identified as a potent and selective positive allosteric modulator (PAM) of EAAT2, enhancing glutamate transport. This guide delves into the structural basis of GT949's interaction with EAAT2, drawing from recent cryo-electron microscopy (cryo-EM) data, and compares its pharmacological profile with other EAAT2 modulators. Notably, while initial studies highlighted GT949's promise, recent research has presented conflicting evidence regarding its activity, a crucial consideration for ongoing research and development.
Comparative Pharmacological Profile of EAAT2 Modulators
The following table summarizes the quantitative data for GT949 and other notable EAAT2 modulators, providing a comparative overview of their potency and mechanism of action.
| Compound | Target(s) | Mechanism of Action | EC50 / IC50 | Selectivity | Key Findings |
| GT949 | EAAT2 | Positive Allosteric Modulator (PAM) | EC50: 0.26 nM[1][2] | Selective for EAAT2 over EAAT1 and EAAT3[1][3] | Enhances Vmax of glutamate transport by ~47%[1]. Some recent studies have been unable to replicate its activating effect[4]. |
| GT951 | EAAT2 | Positive Allosteric Modulator (PAM) | EC50: 0.8 nM[3] | Selective for EAAT2 over EAAT1 and EAAT3[3] | A structurally related analog of GT949 with similar potency[5]. |
| WAY-213613 | EAAT2 | Selective Inhibitor | IC50: 85 nM[6] | Highly selective for EAAT2 over EAAT1 (IC50: 5004 nM) and EAAT3 (IC50: 3787 nM)[6] | Binds to the glutamate-binding site and an adjacent cavity, interfering with the transport cycle[6][7]. |
| TFB-TBOA | EAAT1, EAAT2, EAAT3 | Competitive Inhibitor | IC50: 22 nM (EAAT1), 17 nM (EAAT2), 300 nM (EAAT3)[6] | Non-selective competitive inhibitor[4] | Blocks the active site of the transporter[4]. |
| UCPH-101 | EAAT1 | Selective Inhibitor | - | Selective for EAAT1 | Used to differentiate EAAT1-mediated transport from other subtypes[3]. |
| Parawixin1 | EAAT2 | Positive Allosteric Modulator (PAM) | - | - | A spider venom-derived peptide that enhances glutamate uptake by ~70% and guided the virtual screening that identified GT949[5]. |
Structural Analysis of the GT949-EAAT2 Complex
A significant breakthrough in understanding the mechanism of GT949 has been the determination of the cryo-EM structure of human EAAT2 in complex with this modulator. The structure, available under the PDB accession code 9JVX , reveals the binding site and the conformational changes induced by GT949.[8]
The structure was determined at a resolution of 3.97 Å.[8] The EAAT2 transporter forms a homotrimer, with each protomer containing a scaffold domain and a transport domain.[7][9][10] GT949 is proposed to bind to an allosteric site at the interface between these two domains.[11] Mutagenesis studies have suggested that residues in transmembrane domains (TM) 2, 5, and 8 are crucial for the activity of GT949.[3]
Comparison with Other EAAT2 Structures
-
Apo State (Substrate-free): Cryo-EM structures of EAAT2 in the absence of any ligand show the transporter in an inward-facing conformation, ready to bind intracellular potassium.[7][12]
-
Glutamate-bound State (PDB: 7XR4): In the presence of its endogenous substrate, glutamate, the transporter adopts a conformation where the substrate is coordinated by extensive hydrogen bonds, stabilized by hairpin loop 2 (HP2).[10][13]
-
WAY-213613-bound State: The selective inhibitor WAY-213613 occupies both the glutamate-binding site and an adjacent cavity, effectively locking the transporter in an outward-facing conformation and preventing the transport cycle.[6][10]
The binding of GT949 to its allosteric site is hypothesized to facilitate the conformational changes required for glutamate translocation, thereby increasing the transport rate.
Experimental Protocols
Cryo-Electron Microscopy of GT949-EAAT2 Complex
While the full detailed publication for PDB entry 9JVX is pending release (scheduled for April 9, 2025), a general workflow for such a structural determination, based on similar studies of EAAT2, is as follows[7][10]:
-
Protein Expression and Purification: Human EAAT2 is expressed in human embryonic kidney (HEK) cells. The protein is then solubilized from the cell membrane using detergents and purified using affinity chromatography.
-
Complex Formation: The purified EAAT2 is incubated with a molar excess of GT949.
-
Grid Preparation and Vitrification: The protein-ligand complex is applied to cryo-EM grids, blotted to create a thin film, and plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Acquisition: The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: The collected movie frames are processed to correct for beam-induced motion, and individual particle images are picked, classified, and used to reconstruct a 3D map of the complex.
-
Model Building and Refinement: An atomic model of the GT949-EAAT2 complex is built into the cryo-EM density map and refined.
Glutamate Uptake Assay
The functional activity of GT949 and other modulators is typically assessed using a radiolabeled glutamate uptake assay[3][4][14].
-
Cell Culture and Transfection: COS-7 or HEK293 cells are cultured and transiently transfected with the cDNA encoding for the desired EAAT subtype (EAAT1, EAAT2, or EAAT3).
-
Compound Incubation: The transfected cells are incubated with varying concentrations of the test compound (e.g., GT949) for a short period (e.g., 10 minutes) at 37°C.
-
Radiolabeled Glutamate Addition: A solution containing a low concentration (e.g., 50 nM) of [³H]-L-glutamate is added to the cells, and the incubation continues for a brief period (e.g., 5 minutes).
-
Uptake Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Scintillation Counting: The amount of radioactivity in the cell lysate is measured using a scintillation counter, which is proportional to the amount of glutamate transported into the cells.
-
Data Analysis: The data is analyzed to determine the EC50 or IC50 values of the compound.
Signaling Pathways and Logical Relationships
The primary role of EAAT2 is to clear glutamate from the synaptic cleft, thereby preventing excitotoxicity. By positively modulating EAAT2, GT949 is proposed to enhance this neuroprotective mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GT 949 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. kurkinengroup.com [kurkinengroup.com]
- 4. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. rem.bioscientifica.com [rem.bioscientifica.com]
- 10. Structural basis of ligand binding modes of human EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of GT 949 for EAAT2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GT 949, a purported positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), with other relevant compounds. The objective is to offer a clear, data-driven assessment of this compound's specificity and performance based on available experimental evidence. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental workflows.
Executive Summary
This compound has been reported as a potent and selective positive allosteric modulator of EAAT2, a critical transporter for glutamate (B1630785) clearance in the central nervous system.[1][2] With a reported EC50 of 0.26 nM, it has been suggested to enhance the glutamate translocation rate without affecting the substrate's binding affinity.[1][2] Its selectivity for EAAT2 over other EAAT subtypes (EAAT1 and EAAT3) and other neurotransmitter transporters (DAT, SERT, NET) has been highlighted as a key feature.[1] However, it is crucial to note that recent studies have presented conflicting evidence, failing to replicate the EAAT2 activation by this compound under their experimental conditions.[3][4] This guide presents the available data for an informed evaluation.
Comparative Analysis of EAAT2 Modulators
To contextualize the specificity of this compound, this section compares its potency and selectivity with other known EAAT2 modulators, including another positive allosteric modulator (NA-014) and a well-characterized inhibitor (WAY-213613).
| Compound | Primary Mechanism | EAAT1 | EAAT2 | EAAT3 | Other Targets |
| This compound | Positive Allosteric Modulator | No effect | EC50: 0.26 nM | No effect | No significant effect on DAT, SERT, NET, NMDA receptors |
| NA-014 | Positive Allosteric Modulator | No effect | EC50: 3 nM | No effect | Not reported |
| WAY-213613 | Non-substrate Inhibitor | IC50: 5004 nM | IC50: 85 nM | IC50: 3787 nM | No activity at ionotropic and metabotropic glutamate receptors |
| Dihydrokainic acid | Inhibitor | No significant effect | Potent inhibitor | No significant effect | - |
Note: The data presented for this compound reflects initial reports. Conflicting findings have been published.[3][4]
Experimental Methodologies
The following are detailed protocols for key experiments used to assess the specificity and function of EAAT2 modulators like this compound.
Radiolabeled Glutamate Uptake Assay
This assay directly measures the function of EAATs by quantifying the uptake of radiolabeled glutamate into cells expressing the transporter of interest.
Objective: To determine the potency (EC50 for activators, IC50 for inhibitors) and selectivity of a compound for EAAT subtypes.
Materials:
-
Cell lines stably or transiently expressing human EAAT1, EAAT2, or EAAT3 (e.g., HEK293, COS-7).
-
Radiolabeled L-[³H]-glutamate.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).
-
Test compounds (e.g., this compound, WAY-213613) at various concentrations.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the transfected cells in 96-well plates and allow them to adhere and express the transporter.
-
Compound Incubation: Wash the cells with the assay buffer and then incubate them with varying concentrations of the test compound for a predetermined period (e.g., 10-20 minutes) at 37°C.
-
Glutamate Uptake: Add a known concentration of L-[³H]-glutamate to each well and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the radioactivity counts against the compound concentration to determine the EC50 or IC50 values.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion currents associated with EAAT activity, providing insights into the transporter's kinetics and how they are modulated by test compounds.
Objective: To characterize the electrophysiological effects of a compound on EAAT-mediated currents.
Materials:
-
Cells expressing the EAAT of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Intracellular and extracellular recording solutions.
-
Test compound.
Procedure:
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the intracellular solution.
-
Cell Patching: Under a microscope, form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.
-
Current Recording: Clamp the cell at a specific holding potential (e.g., -70 mV) and record the baseline current.
-
Compound Application: Perfuse the test compound onto the cell and record the changes in the holding current. Substrate-induced currents can be elicited by puffing glutamate.
-
Data Analysis: Analyze the changes in current amplitude and kinetics to determine the effect of the compound on transporter function.
Visualizing Pathways and Workflows
To better understand the context of this compound's purported mechanism and the methods used for its evaluation, the following diagrams are provided.
Caption: EAAT2's role in glutamate homeostasis and points of modulation.
Caption: Workflow for the radiolabeled glutamate uptake assay.
Conclusion
This compound has been presented as a highly potent and selective positive allosteric modulator of EAAT2. The initial data suggests its potential as a valuable research tool and a starting point for therapeutic development. However, the recent emergence of conflicting data underscores the importance of independent validation and further investigation into the specific experimental conditions that may influence its activity. Researchers and drug development professionals should consider both the promising initial findings and the subsequent challenges to its reproducibility when evaluating the utility of this compound for their specific applications. A thorough assessment using standardized and varied experimental protocols is recommended to clarify its pharmacological profile.
References
- 1. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 2. kurkinengroup.com [kurkinengroup.com]
- 3. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for GT 949
For Immediate Reference: GT 949 (CAS No: 460330-27-2) is a research-grade chemical compound that requires careful handling and disposal. While a Safety Data Sheet (SDS) from at least one supplier indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to treat all laboratory chemicals with caution and adhere to established safety protocols.[1] This document provides a comprehensive guide to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For researchers and laboratory managers, the following table summarizes key quantitative data for this compound, facilitating quick reference for handling and storage.
| Property | Value | Source |
| CAS Number | 460330-27-2 | [1][2][3] |
| Molecular Formula | C₃₀H₃₇N₇O₂ | [3] |
| Molecular Weight | 527.66 g/mol | [3] |
| Solubility | Soluble in DMSO | - |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general best practices for laboratory chemical waste and information from available Safety Data Sheets.
Experimental Protocol: Disposal of this compound
Objective: To safely dispose of this compound in accordance with laboratory safety standards and environmental regulations.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate chemical waste container (clearly labeled)
-
Inert absorbent material (e.g., sand, vermiculite)
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
Procedure:
-
Waste Identification and Segregation:
-
Identify the waste stream for this compound. Do not mix with incompatible chemicals.
-
If this compound is in a solvent, the disposal method must also account for the hazards of the solvent.
-
-
Containerization:
-
For solid this compound, carefully transfer the material into a designated and properly labeled hazardous waste container.
-
For this compound in solution, transfer the liquid to a compatible, leak-proof waste container.
-
To absorb any residual liquid, an inert material like sand or vermiculite (B1170534) can be used.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," its CAS number (460330-27-2), and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.
-
Provide the EHS office with a complete and accurate description of the waste.
-
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.[4][5]
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
-
For investigational drugs used in clinical research, disposal must adhere to federal regulations such as the Resource Conservation and Recovery Act (RCRA) and any standards set by industry sponsors.[6]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | CAS 460330-27-2 | TargetMol | Biomol.com [biomol.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. acs.org [acs.org]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Immediate Safety Protocol for Uncharacterized Compounds
As a trusted partner in laboratory safety, we are committed to providing comprehensive guidance for handling chemical compounds. Our search for a substance designated "GT 949" did not yield any specific results in publicly available chemical databases or safety literature. This suggests that "this compound" may be an internal research code, a novel compound not yet publicly documented, or a placeholder designation.
Handling an uncharacterized substance requires a conservative approach that prioritizes safety. The following guidelines provide a framework for managing unknown chemical hazards until a formal risk assessment and substance-specific Safety Data Sheet (SDS) can be obtained. This protocol is designed for researchers, scientists, and drug development professionals and is based on established principles of laboratory safety.
When encountering a substance for which specific hazard information is unavailable, a universal precaution approach is essential. This involves treating the compound as potentially hazardous until proven otherwise.
Initial Assessment and Control Measures
Before handling, a preliminary risk assessment should be conducted. This involves evaluating the planned procedure and the potential for exposure.
Experimental Workflow for Handling Uncharacterized Compounds
Caption: Workflow for handling uncharacterized chemical compounds.
Personal Protective Equipment (PPE)
For an unknown substance, a comprehensive PPE ensemble is required to protect against a wide range of potential hazards, including dermal contact, inhalation, and eye exposure.
Table 1: Recommended PPE for Handling Uncharacterized Compounds
| PPE Category | Minimum Recommendation | Enhanced Precautions (for higher risk procedures) |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles and a face shield. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile). Check for tears or punctures before and during use. | A heavier-duty glove (e.g., butyl rubber, Viton) as the outer layer, with a lighter nitrile glove underneath. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | A chemically resistant apron over the lab coat. For significant splash potential, consider a chemical suit. |
| Respiratory | Work within a certified chemical fume hood. | If a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/acid gas) is mandatory. Fit testing is required. |
| Footwear | Closed-toe, non-perforated shoes made of a durable material. | Chemically resistant shoe covers. |
Handling and Operational Plan
All manipulations of the uncharacterized compound should occur in a designated area, inside a primary engineering control such as a chemical fume hood or a glovebox.
Methodology for Safe Handling:
-
Preparation: Cordon off the work area. Ensure all necessary equipment, including waste containers and spill kits, are within immediate reach inside the fume hood.
-
Weighing and Transfer: When weighing, use a balance inside the fume hood or a vented balance safety enclosure. Use tools like spatulas and powder funnels to minimize dust and aerosol generation.
-
In Solution: When working with the compound in solution, use a syringe or cannula for liquid transfers to minimize splashing. Cap all containers when not in use.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent. Remove the outer pair of gloves and dispose of them before exiting the fume hood. Remove the remaining PPE in the designated area.
-
Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.
Disposal Plan
Waste generated from handling an uncharacterized compound must be treated as hazardous.
Waste Management Protocol:
-
Segregation: All solid waste (e.g., contaminated gloves, weigh paper, pipette tips) and liquid waste must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: The waste container must be labeled "Hazardous Waste - Uncharacterized Chemical Compound" and include the date and the name of the principal investigator. Do not mix with other waste streams.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Provide them with as much information as possible about the potential nature of the compound.
Logical Relationship for PPE Selection
Caption: Decision tree for PPE selection with unknown hazards.
By adhering to these stringent protocols, you can build a robust safety culture and minimize the risks associated with handling novel or uncharacterized chemical compounds. Always consult with your institution's EHS department for guidance and to ensure compliance with all safety regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
